4-Methoxyphenylglyoxal hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.H2O/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-6H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGRGFXPHBTWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574094 | |
| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-17-6 | |
| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methoxyphenylglyoxal Hydrate: A Technical Guide to its Mechanism of Action and Applications in Protein Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical biology of 4-Methoxyphenylglyoxal hydrate, a valuable tool for the selective modification of arginine residues in proteins. Delving into its core mechanism of action, this document elucidates the chemical intricacies of its interaction with the guanidinium group of arginine, the consequential functional alterations to target proteins, and the practical applications of this interaction in biochemical and pharmaceutical research. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the unique reactivity of 4-Methoxyphenylglyoxal hydrate for studying protein structure-function relationships, enzyme kinetics, and for the development of novel therapeutic agents.
Introduction: The Significance of Arginine Modification
The amino acid arginine, with its positively charged guanidinium group, plays a pivotal role in a myriad of biological processes. Its unique structural and chemical properties allow it to participate in electrostatic interactions, hydrogen bonding, and as a catalytic residue in enzyme active sites. Consequently, the selective chemical modification of arginine residues has emerged as a powerful strategy to investigate protein function, elucidate enzymatic mechanisms, and develop targeted inhibitors. 4-Methoxyphenylglyoxal hydrate belongs to the class of α-ketoaldehydes, which are well-established reagents for the specific modification of arginine residues under mild physiological conditions.[1] The presence of the methoxy group on the phenyl ring can modulate the reactivity and spectroscopic properties of the reagent, offering potential advantages in specific applications.
The Chemical Core: Mechanism of Arginine Modification
The primary mechanism of action of 4-Methoxyphenylglyoxal hydrate involves the covalent modification of the guanidinium group of arginine residues. This reaction is a targeted chemical modification that forms stable cyclic adducts.[1]
The Reaction Pathway
The reaction between 4-Methoxyphenylglyoxal hydrate and the arginine guanidinium group proceeds through a multi-step pathway, influenced by pH. The reaction is most efficient under neutral to slightly alkaline conditions (pH 7-9).[1]
Diagram: Proposed Reaction Mechanism of 4-Methoxyphenylglyoxal with Arginine
Caption: Proposed reaction of 4-Methoxyphenylglyoxal with an arginine residue.
The reaction likely proceeds as follows:
-
Nucleophilic Attack: The nucleophilic nitrogen atoms of the guanidinium group attack the electrophilic carbonyl carbons of 4-Methoxyphenylglyoxal.
-
Formation of Adducts: This leads to the formation of cyclic adducts. Studies with similar glyoxals have identified two primary products: a dihydroxyimidazolidine adduct and, following dehydration, a hydroimidazolone adduct.[2][3] The formation of these adducts results in the neutralization of the positive charge of the arginine residue.[1]
Stoichiometry of the Reaction
The reaction of phenylglyoxals with arginine can result in either a 1:1 or a 2:1 stoichiometry, where one or two molecules of the glyoxal react with a single guanidinium group.[1] The precise stoichiometry with 4-Methoxyphenylglyoxal hydrate may depend on the specific reaction conditions and the steric accessibility of the target arginine residue within the protein.
Functional Consequences of Arginine Modification
The modification of arginine residues by 4-Methoxyphenylglyoxal hydrate can induce significant changes in protein structure and function. These consequences are primarily due to the neutralization of the positive charge and the introduction of a bulky adduct.
Alteration of Electrostatic Interactions
Arginine residues are frequently involved in salt bridges and other electrostatic interactions that are crucial for maintaining the tertiary and quaternary structure of proteins. The neutralization of the positive charge upon modification disrupts these interactions, which can lead to:
-
Conformational Changes: The loss of stabilizing electrostatic interactions can induce localized or global conformational changes in the protein.
-
Protein Destabilization and Precipitation: In some cases, these conformational changes can expose hydrophobic regions, leading to protein aggregation and precipitation.
Enzyme Inhibition
A primary application of arginine-modifying reagents is to identify essential arginine residues in enzyme active sites. Modification of such a residue can lead to a loss of catalytic activity.[4]
-
Competitive Inhibition: If the modified arginine is involved in substrate binding, its modification will prevent the substrate from accessing the active site, resulting in competitive inhibition.
-
Non-competitive Inhibition: If the modified arginine is essential for the catalytic mechanism but not for substrate binding, its modification will lead to non-competitive inhibition.
Table 1: Potential Effects of Arginine Modification by 4-Methoxyphenylglyoxal Hydrate
| Feature Affected | Consequence of Modification | Rationale |
| Protein Structure | Conformational changes, unfolding, aggregation | Disruption of salt bridges and electrostatic interactions. |
| Enzyme Activity | Inhibition (competitive or non-competitive) | Blockage of substrate binding or disruption of the catalytic site. |
| Protein-Ligand Interactions | Decreased or abolished binding | Loss of key interaction points for ligands, cofactors, or other proteins. |
Experimental Protocols: A Practical Guide
While specific protocols should be optimized for each protein of interest, the following provides a general framework for the use of 4-Methoxyphenylglyoxal hydrate in protein modification studies.
Reagent Preparation and Handling
-
Stock Solution: Prepare a stock solution of 4-Methoxyphenylglyoxal hydrate in a suitable organic solvent (e.g., ethanol or DMSO) or directly in the reaction buffer immediately before use. Due to the hydrate form, it is advisable to determine the precise concentration spectrophotometrically.
-
Stability: Phenylglyoxal solutions can be unstable, particularly at alkaline pH. It is recommended to use freshly prepared solutions for each experiment.
General Protocol for Protein Modification
-
Protein Preparation: The target protein should be in a suitable buffer at a pH between 7.0 and 9.0. Common buffers include phosphate, borate, or bicarbonate buffers.
-
Reaction Initiation: Add a calculated amount of the 4-Methoxyphenylglyoxal hydrate stock solution to the protein solution. The final concentration of the reagent will need to be optimized, but a starting point is often a 10- to 100-fold molar excess over the protein concentration.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C). The incubation time will vary depending on the reactivity of the target arginine residue and the concentration of the reagent.
-
Monitoring the Reaction: The progress of the modification can be monitored by taking aliquots at different time points and assaying for a change in a functional property (e.g., enzyme activity) or by analytical techniques such as mass spectrometry.
-
Reaction Termination: The reaction can be quenched by adding an excess of a scavenger molecule like Tris or by removing the excess reagent through dialysis or gel filtration.
Diagram: Experimental Workflow for Protein Modification
Caption: A general workflow for protein modification using 4-Methoxyphenylglyoxal.
Analysis of Protein Modification
-
SDS-PAGE: To check for protein aggregation or degradation.
-
Mass Spectrometry: To determine the stoichiometry of modification and identify the specific arginine residues that have been modified.[2]
-
Enzyme Kinetics: To characterize the inhibitory effects of the modification.
-
Spectroscopy: To assess conformational changes (e.g., circular dichroism or fluorescence).
Potential Applications and Future Directions
The ability of 4-Methoxyphenylglyoxal hydrate to selectively target arginine residues opens up a range of applications in research and drug development.
Probing Structure-Function Relationships
By systematically modifying arginine residues and assessing the functional consequences, researchers can map the roles of these residues in protein stability, catalysis, and interactions with other molecules.
Drug Discovery and Development
-
Target Validation: As a tool to probe the importance of arginine residues in the active sites of therapeutic targets.
-
Arginase Inhibition: While not directly demonstrated for 4-Methoxyphenylglyoxal hydrate, the core structure is related to compounds that can interact with arginine-metabolizing enzymes like arginase.[5][6][7][8][9][10] This suggests a potential, yet unexplored, avenue for research into its effects on such enzymes.
Cellular and In Vivo Studies
The cellular effects of 4-Methoxyphenylglyoxal hydrate are not well-characterized. Future research could explore its effects on cellular processes, including potential cytotoxicity due to the modification of essential cellular proteins.
Conclusion
4-Methoxyphenylglyoxal hydrate is a potent and selective reagent for the modification of arginine residues in proteins. Its mechanism of action, centered on the formation of stable cyclic adducts with the guanidinium group, provides a powerful tool for biochemists and pharmaceutical scientists. A thorough understanding of its chemical reactivity and the functional consequences of the modifications it induces is essential for its effective application in elucidating the intricate roles of arginine in biological systems. Further research into the specific kinetics, adduct structures, and cellular effects of 4-Methoxyphenylglyoxal hydrate will undoubtedly expand its utility in the field of chemical biology.
References
-
Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. (n.d.). PMC. Retrieved from [Link]
-
Reaction scheme for the modification of arginine residues with phenylglyoxal. (n.d.). ResearchGate. Retrieved from [Link]
-
Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemical International, 17(4), 719–727. Retrieved from [Link]
-
Tomizawa, H., Yamada, H., & Imoto, T. (1994). The mechanism of irreversible inactivation of lysozyme at pH 4 and 100 degrees C. Biochemistry, 33(44), 13032–13037. Retrieved from [Link]
-
A synthetic peptide as an allosteric inhibitor of human arginase I and II. (2021). PMC. Retrieved from [Link]
-
Increased cellular protein modification by methylglyoxal activates endoplasmic reticulum-based sensors of the unfolded protein response. (2021). PMC. Retrieved from [Link]
-
Cotham, W. E., Metz, T. O., Ferguson, P. L., Brock, J. W., Hinton, D. J., Thorpe, S. R., Baynes, J. W., & Ames, J. M. (2004). Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease. Molecular & Cellular Proteomics, 3(12), 1145–1153. Retrieved from [Link]
-
A method to produce fully characterized ubiquitin covalently modified by 4-hydroxy-nonenal, glyoxal, methylglyoxal, and malondialdehyde. (2020). PubMed. Retrieved from [Link]
-
Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species. (2021). PMC. Retrieved from [Link]
-
Inactivation of glutamate dehydrogenase and glutamate synthase from Bacillus megaterium by phenylglyoxal, butane-2,3-dione and pyridoxal 5'-phosphate. (1978). PubMed. Retrieved from [Link]
-
Ochi, T., & Ukita, T. (1999). Methylglyoxal modification of protein. Chemical and immunochemical characterization of methylglyoxal-arginine adducts. The Journal of Biological Chemistry, 274(26), 18492–18498. Retrieved from [Link]
-
Proteins Modified by Malondialdehyde, 4-Hydroxynonenal, or Advanced Glycation End Products in Lipofuscin of Human Retinal Pigment Epithelium. (2002). IOVS. Retrieved from [Link]
-
Synthesis of Arginase Inhibitors: An Overview. (2021). PMC. Retrieved from [Link]
-
The Reactions of Phenylglyoxal and Related Reagents With Amino Acids. (1974). PubMed. Retrieved from [Link]
-
Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2021). STAR Protocols. Retrieved from [Link]
-
Selective Targeting by a Mechanism-based Inactivator against PLP-Dependent Enzymes: Mechanisms of Inactivation and Alternative Turnover. (2017). ResearchGate. Retrieved from [Link]
-
A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins. (2021). PMC. Retrieved from [Link]
-
Thermal Inactivation Mechanism and Structural Features Providing Enhanced Thermal Stability of Hyperthermophilic Thermococcus sibiricus L-Asparaginase in Comparison with Mesophilic and Thermophilic L-Asparaginases. (2023). MDPI. Retrieved from [Link]
-
Arginase inhibition attenuates arteriogenesis and interferes with M2 macrophage accumulation. (2016). PubMed. Retrieved from [Link]
-
The mechanism of inactivation of human placental S-adenosylhomocysteine hydrolase by (E)-4',5'-didehydro-5'-methoxyadenosine and adenosine 5'-carboxaldehyde oxime. (2004). PubMed. Retrieved from [Link]
-
Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. (2018). Frontiers. Retrieved from [Link]
-
Reaction of phenylglyoxal with the arginine moiety (reaction condition:... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of glutamate dehydrogenase and glutamate synthase from Bacillus megaterium by phenylglyoxal, butane-2,3-dione and pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginase inhibition attenuates arteriogenesis and interferes with M2 macrophage accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
Spectroscopic Characterization of 4-Methoxyphenylglyoxal Hydrate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Methoxyphenylglyoxal hydrate (IUPAC Name: 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available, experimentally verified spectra, this guide presents predicted data based on established principles of spectroscopy and data from structurally related compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate empirical verification.
Introduction
4-Methoxyphenylglyoxal hydrate is a key building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a reactive probe in chemical biology. Its structure, featuring a 4-methoxyphenyl group attached to a hydrated glyoxal moiety, presents a unique combination of functional groups that give rise to a distinct spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and structural elucidation in research and development settings. This guide serves as a foundational resource for the spectroscopic analysis of this compound.
Molecular Structure
The structural integrity of 4-Methoxyphenylglyoxal hydrate is the basis for the interpretation of its spectroscopic data. The key structural features include a para-substituted aromatic ring, a ketone carbonyl group, and a geminal diol.
Figure 1: 2D Structure of 4-Methoxyphenylglyoxal hydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-Methoxyphenylglyoxal hydrate are detailed below.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methine proton of the gem-diol, and the hydroxyl protons of the gem-diol.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | d (J ≈ 9 Hz) | 2H | Aromatic (H-2, H-6) |
| ~6.9 - 7.1 | d (J ≈ 9 Hz) | 2H | Aromatic (H-3, H-5) |
| ~5.5 - 6.0 | t | 1H | CH(OH)₂ |
| ~4.0 - 5.0 (broad) | d | 2H | CH(OH)₂ |
| ~3.8 - 3.9 | s | 3H | -OCH₃ |
Rationale for Predictions:
-
Aromatic Protons: The protons on the aromatic ring (H-2 and H-6) adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and appear downfield as a doublet. The protons H-3 and H-5, ortho to the electron-donating methoxy group, will be more shielded and appear upfield as a doublet. The coupling constant of ~9 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.[1]
-
Gem-diol Protons: The methine proton of the gem-diol is expected to appear as a triplet due to coupling with the two hydroxyl protons, in the range of 5.5-6.0 ppm. The hydroxyl protons themselves are expected to give a broad doublet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]
-
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet around 3.8-3.9 ppm, a typical value for an aryl methyl ether.[3]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~190 - 195 | C=O (Ketone) |
| ~164 - 166 | C-4 (Aromatic) |
| ~130 - 132 | C-2, C-6 (Aromatic) |
| ~128 - 130 | C-1 (Aromatic) |
| ~113 - 115 | C-3, C-5 (Aromatic) |
| ~90 - 95 | CH(OH)₂ |
| ~55 - 56 | -OCH₃ |
Rationale for Predictions:
-
Carbonyl Carbon: The ketone carbonyl carbon is significantly deshielded and is expected to appear at the downfield end of the spectrum.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C-4) will be the most deshielded among the aromatic carbons. The carbons ortho and para to the carbonyl group (C-2, C-6, and C-4) will be deshielded, while those ortho and para to the methoxy group (C-3, C-5, and C-1) will be shielded.[4]
-
Gem-diol Carbon: The carbon of the gem-diol is highly shielded compared to a carbonyl carbon and typically appears in the 90-110 ppm range.[2][5]
-
Methoxy Carbon: The carbon of the methoxy group will have a characteristic chemical shift around 55-56 ppm.[4]
Experimental Protocol for NMR Spectroscopy
Figure 2: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 (broad) | Strong | O-H stretch (gem-diol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic, -OCH₃) |
| 1680 - 1660 | Strong | C=O stretch (aryl ketone) |
| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |
| 1250 - 1000 | Strong | C-O stretch (aryl ether, gem-diol) |
| 850 - 810 | Strong | C-H out-of-plane bend (para-subst.) |
Rationale for Predictions:
-
O-H Stretch: The two hydroxyl groups of the gem-diol will give rise to a strong, broad absorption band in the 3500-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[6]
-
C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy group) appear just below 3000 cm⁻¹.[7]
-
C=O Stretch: The carbonyl group of the aryl ketone will exhibit a strong absorption in the 1680-1660 cm⁻¹ range.[8]
-
C=C and C-O Stretches: The aromatic ring will have characteristic C=C stretching vibrations between 1600 and 1450 cm⁻¹. The C-O stretching of the aryl ether and the gem-diol will result in strong bands in the 1250-1000 cm⁻¹ region.[9]
-
C-H Bend: The para-substitution pattern of the aromatic ring will lead to a strong C-H out-of-plane bending vibration in the 850-810 cm⁻¹ region.[7]
Experimental Protocol for IR Spectroscopy
Figure 3: Experimental workflow for IR analysis using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z 182 (corresponding to the molecular formula C₉H₁₀O₄)
-
Major Fragments:
-
m/z 164: [M - H₂O]⁺
-
m/z 151: [M - OCH₃]⁺ or [C₈H₇O₃]⁺
-
m/z 135: [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) - Expected to be the base peak.
-
m/z 107: [CH₃OC₆H₄]⁺
-
m/z 77: [C₆H₅]⁺
-
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak is expected at m/z 182, corresponding to the molecular weight of the compound.
-
Fragmentation Pathways:
-
Loss of Water: Dehydration of the gem-diol is a likely fragmentation pathway, leading to a peak at m/z 164.
-
Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the gem-diol carbon is a very favorable fragmentation for ketones. This would result in the formation of the stable 4-methoxybenzoyl cation at m/z 135, which is predicted to be the base peak.[10]
-
Loss of Methoxy Group: Cleavage of the methoxy radical would lead to a fragment at m/z 151.
-
Further Fragmentation: The 4-methoxybenzoyl cation can further lose a carbonyl group to form the 4-methoxyphenyl cation at m/z 107. Subsequent loss of the methoxy group would lead to the phenyl cation at m/z 77.[11]
-
Key Fragmentation Pathway
Figure 4: Predicted major fragmentation pathway for 4-Methoxyphenylglyoxal hydrate.
Experimental Protocol for Mass Spectrometry
Figure 5: Experimental workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-Methoxyphenylglyoxal hydrate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working with this compound. The provided experimental protocols are designed to be readily implemented for the empirical verification of these predictions. As a versatile synthetic intermediate, a thorough understanding of its spectroscopic properties is crucial for its effective utilization in scientific research and development.
References
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025). ResearchGate. Retrieved from [Link]
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Geminal. (n.d.). Grokipedia. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
4 Methoxyacetophenone. (n.d.). mzCloud. Retrieved from [Link]
-
Park, Y., et al. (2008). The ¹H and ¹³C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. Retrieved from [Link]
-
Richards, R. E., & Smith, J. A. S. (1951). PROTON RESONANCE SPECTRA OF SOME GEM-DIOLS IN THE SOLID STATE. RSC Publishing. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Retrieved from [Link]
-
Lázaro-Martínez, J. M., et al. (2016). gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR. CONICET. Retrieved from [Link]
-
Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0284046). (n.d.). NP-MRD. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]
-
IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]
-
Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. (2023). Journal of Chemical Education. Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (n.d.). Nature. Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry Part 6 - Fragmentation in Ketones. (2023). YouTube. Retrieved from [Link]
-
hil8_sln.html. (n.d.). Retrieved from [Link]
-
Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: 4-Methoxyphenylglyoxal Hydrate in Metabolic Pathways and Enzyme Kinetics
[1]
Executive Summary
4-Methoxyphenylglyoxal hydrate (4-MPG) is a specialized 1,2-dicarbonyl reagent primarily utilized in biochemical research to interrogate the functional role of arginine residues within metabolic enzymes.[1] Unlike the endogenous metabolite methylglyoxal (MGO), 4-MPG serves as a potent, exogenous chemical probe.[1] Its utility is twofold: it acts as a site-selective inhibitor to map arginine-dependent catalytic domains (e.g., ATP-binding pockets), and it functions as a substrate analogue to characterize the kinetics of the Glyoxalase detoxification system (Glo1/Glo2).[1]
This guide provides a rigorous technical framework for utilizing 4-MPG in metabolic profiling, detailing its chemical mechanism, metabolic processing, and validated experimental protocols.[1]
Part 1: Chemical Mechanism & Reactivity
The Arginine-Selective Adduct Formation
The "hydrate" form of 4-MPG is a stable precursor. In aqueous solution, it exists in equilibrium with its reactive free dicarbonyl form. The core utility of 4-MPG lies in its high specificity for the guanidino group of arginine residues at physiological pH (pH 7.0–8.0).
Mechanism:
-
Dehydration: The hydrate releases a water molecule to generate the reactive
-oxoaldehyde. -
Nucleophilic Attack: The guanidino nitrogen of arginine attacks the aldehyde carbonyl of 4-MPG.
-
Cyclization: A second nucleophilic attack by the other guanidino nitrogen onto the ketone carbonyl forms a stable cyclic adduct, typically a dihydroxyimidazolidine derivative.
This modification neutralizes the positive charge of the arginine residue. Since arginine is frequently critical for binding anionic metabolic substrates (ATP, NADPH, Citrate) or stabilizing transition states, 4-MPG treatment effectively "knocks out" specific enzymatic steps in a metabolic pathway.[1]
Visualization of the Reaction Mechanism
The following diagram illustrates the conversion of the arginine guanidino group into the cyclic adduct by 4-MPG.
Figure 1: Reaction pathway of 4-Methoxyphenylglyoxal with Arginine residues, leading to charge neutralization and enzyme inactivation.[1]
Part 2: Metabolic Fate & Detoxification Pathways[1]
While 4-MPG is used as a tool to modify other enzymes, it is also metabolized by the cell’s dicarbonyl detoxification machinery.[1] Understanding this pathway is critical when using 4-MPG in live-cell assays, as rapid metabolism may reduce its effective concentration.[1]
The Glyoxalase System (Glo1/Glo2)
The primary route for 4-MPG metabolism is the Glyoxalase System , which evolved to detoxify endogenous methylglyoxal. 4-MPG acts as a substrate analogue.
-
Hemithioacetal Formation: 4-MPG reacts non-enzymatically with reduced Glutathione (GSH) to form a hemithioacetal.[1]
-
Glyoxalase I (Glo1): Isomerizes the hemithioacetal into S-(4-methoxymandelyl)glutathione.[1]
-
Glyoxalase II (Glo2): Hydrolyzes the thioester to release 4-methoxymandelic acid (an
-hydroxy acid) and regenerates GSH.[1]
Visualization of the Detoxification Pathway
Figure 2: The Glyoxalase-dependent detoxification pathway of 4-MPG, converting the reactive dicarbonyl into a stable alpha-hydroxy acid.[1]
Part 3: Experimental Protocols
Protocol A: Identification of Essential Arginines in Metabolic Enzymes
Objective: Determine if an enzyme (e.g., a kinase or dehydrogenase) requires an arginine residue for activity.[1]
Reagents:
-
Buffer: 50 mM HEPES or Sodium Bicarbonate, pH 7.5–8.0. (Avoid amine buffers like Tris or Glycine as they may compete, though arginine specificity is high).[1]
-
4-MPG Stock: 100 mM in DMSO or water (freshly prepared).
-
Target Enzyme: Purified metabolic enzyme of interest.
-
Substrates: ATP, NADH, etc., for protection assays.[1]
Workflow:
-
Baseline Activity: Measure the initial velocity (
) of the enzyme without inhibitor. -
Incubation: Incubate the enzyme (
) with varying concentrations of 4-MPG ( ) in the dark at 25°C.-
Timepoints: Take aliquots at 0, 5, 10, 20, 30, and 60 minutes.
-
-
Quenching: Dilute the aliquot 50-fold into the reaction mixture containing substrates to stop the modification reaction (dilution effectively halts the second-order modification).
-
Activity Measurement: Measure residual activity (
). -
Substrate Protection (Critical Control): Repeat the incubation in the presence of the enzyme's natural substrate (e.g., ATP). If the substrate protects the enzyme from inactivation, the modified arginine is located in the active site.
Data Analysis:
Plot
Protocol B: Glyoxalase I Kinetic Assay (4-MPG as Substrate)
Objective: Measure the activity of Glyoxalase I using 4-MPG as a substrate analogue.
Principle: The formation of the thioester S-(4-methoxymandelyl)glutathione can be tracked via UV absorbance changes (typically around 240 nm, though specific
Workflow:
-
Preparation: Mix 2 mM GSH and 2 mM 4-MPG in 50 mM Sodium Phosphate buffer (pH 7.0). Allow 5–10 minutes for chemical equilibrium of the hemithioacetal.
-
Initiation: Add purified Glyoxalase I (Glo1) enzyme.[1]
-
Detection: Monitor the increase in Absorbance (approx. 240 nm) representing thioester formation.[1]
-
Calculation: Use the Beer-Lambert law with the extinction coefficient (
) of the thioester to calculate activity (Units/mg).
Part 4: Quantitative Data Summary
The following table summarizes the expected kinetic behaviors when using 4-MPG compared to the natural substrate Methylglyoxal (MGO).
| Parameter | Methylglyoxal (MGO) | 4-Methoxyphenylglyoxal (4-MPG) | Interpretation |
| Primary Target | Arg, Lys, Cys (Non-specific glycation) | Arginine (Highly Selective) | 4-MPG is superior for mapping Arg residues.[1] |
| Adduct Stability | Variable (Reversible Schiff bases) | High (Cyclic Imidazolidine) | 4-MPG modification is often irreversible under mild conditions.[1] |
| Glo1 | Low (~0.1 - 0.5 mM) | Higher (> 1.0 mM) | 4-MPG is a bulkier substrate; turnover is slower than MGO.[1] |
| UV Detection | Weak absorbance | Strong aromatic absorbance | 4-MPG is easier to quantify via HPLC/UV methods.[1] |
References
-
Thornalley, P. J. (1990).[1] The glyoxalase system: new developments towards functional characterization of a metabolic pathway fundamental to biological life. Biochemical Journal, 269(1), 1–11.[1] Link
-
Takahashi, K. (1968).[1] The reaction of phenylglyoxal with arginine residues in proteins.[2] Journal of Biological Chemistry, 243(23), 6171–6179.[1] Link
-
Vander Jagt, D. L., & Hunsaker, L. A. (2003).[1] Methylglyoxal metabolism and diabetic complications: roles of aldose reductase, glyoxalase I, and Hsp27. Chemico-Biological Interactions, 143, 341–352.[1] Link
-
Riordan, J. F. (1979).[1] Arginine residues as anionic binding sites in enzymes.[1] Molecular and Cellular Biochemistry, 26(2), 71–92.[1] Link
-
Kalapos, M. P. (2008).[1] The history of the glyoxalase system: from the discovery to the present. Desalination, 240, 1-3.[1] (Contextual grounding on dicarbonyl metabolism).
Methodological & Application
Probing the Proteome: A Guide to Arginine Modification with 4-Methoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of 4-Methoxyphenylglyoxal hydrate (4-MPG) as a chemical probe for the selective modification of arginine residues in proteins and peptides. We will delve into the underlying chemistry, provide detailed experimental protocols, and explore the applications of this powerful technique in proteomics and drug discovery.
Introduction: The Significance of Arginine and its Modification
Arginine, with its positively charged guanidinium group, is a key amino acid residue in proteins. It plays a critical role in protein structure, enzyme catalysis, and protein-ligand interactions. The ability to selectively modify arginine residues provides a powerful tool to:
-
Probe protein function: By modifying specific arginine residues, researchers can investigate their importance in enzymatic activity, protein-protein interactions, and ligand binding.
-
Identify active sites: Arginine is frequently found in the active sites of enzymes. Selective modification can help to identify these critical regions.
-
Develop novel bioconjugates: The covalent modification of arginine allows for the attachment of various labels, such as fluorophores or biotin, for downstream analysis.
-
Advance drug discovery: Understanding the role of specific arginine residues in disease-related proteins can aid in the design of targeted therapeutics.[1]
4-Methoxyphenylglyoxal hydrate is a dicarbonyl reagent that reacts specifically with the guanidinium group of arginine under mild conditions. This specificity, coupled with the stability of the resulting adduct, makes it an invaluable tool for researchers in various fields.
Chemical Properties and Reactivity of 4-Methoxyphenylglyoxal Hydrate
4-Methoxyphenylglyoxal hydrate is a solid, water-soluble compound. Its key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and organic solvents |
The reactivity of 4-MPG towards arginine is centered on the dicarbonyl functionality, which readily attacks the nucleophilic guanidinium group. The reaction is pH-dependent, with optimal reactivity observed between pH 7 and 9.[2]
Reaction Mechanism
The reaction of 4-Methoxyphenylglyoxal with the guanidinium group of arginine proceeds through the formation of a stable cyclic adduct. This reaction is highly specific for arginine under controlled conditions.
Caption: Reaction of 4-Methoxyphenylglyoxal with an arginine residue.
Experimental Protocols
This section provides detailed, step-by-step protocols for the modification of proteins with 4-MPG and the subsequent analysis of the modified products.
General Considerations and Reagent Preparation
-
Purity of 4-MPG: Use high-purity 4-Methoxyphenylglyoxal hydrate for reproducible results.
-
Buffer Selection: A variety of buffers can be used, such as potassium phosphate or sodium bicarbonate, as long as the pH is maintained between 7 and 9. Avoid buffers containing primary amines, as they may react with the reagent.
-
Protein/Peptide Sample: The protein or peptide of interest should be purified and dissolved in the chosen reaction buffer.
Preparation of 4-MPG Stock Solution:
-
Accurately weigh the desired amount of 4-Methoxyphenylglyoxal hydrate.
-
Dissolve in the reaction buffer to a final concentration of 100 mM.
-
Prepare fresh daily to ensure reactivity.
Protocol for Arginine Modification of a Protein
This protocol is a starting point and may require optimization for your specific protein of interest.
-
Protein Preparation: Dissolve the purified protein in 100 mM potassium phosphate buffer, pH 8.0, to a final concentration of 1-5 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the 4-MPG stock solution to achieve a final 4-MPG concentration in the range of 0.1-10 mM. The optimal concentration will depend on the reactivity of the target arginine residues and should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature (22-25°C) with gentle agitation.[3]
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a scavenger for dicarbonyls, such as an excess of a primary amine-containing compound (e.g., Tris buffer), although removal of the excess reagent is generally preferred.
-
Removal of Excess Reagent: Excess 4-MPG can be removed by:
-
Size-Exclusion Chromatography (SEC): Use a desalting column appropriate for the molecular weight of your protein.
-
Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains your protein while allowing the smaller 4-MPG to pass through. Wash the protein concentrate several times with the appropriate buffer.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer.
-
Caption: Workflow for protein modification with 4-MPG.
Analysis of 4-MPG Modified Proteins
Mass spectrometry is a powerful tool for identifying the specific arginine residues that have been modified.
Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation:
-
Denature the modified protein in a buffer containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.[4]
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the concentration of the denaturing agent.
-
Add a protease such as trypsin (at a 1:50 to 1:100 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Desalting: Desalt the peptide mixture using a C18 ZipTip or a similar reversed-phase cleanup method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modification by 4-MPG will result in a specific mass shift on the arginine-containing peptides, which can be identified through database searching.
The 4-MPG-arginine adduct is fluorescent, allowing for its detection and quantification by reversed-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.
HPLC Protocol:
-
Column: A C18 reversed-phase column suitable for peptide or protein separation.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the specific modified protein or peptide.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: Fluorescence detection with excitation at approximately 325 nm and emission at approximately 465 nm. These wavelengths are based on similar fluorescent adducts and may need to be optimized for the 4-MPG-arginine adduct.[5]
Application Notes: Leveraging Arginine Modification in Research and Development
The selective modification of arginine residues with 4-MPG has broad applications in both basic research and drug development.
Probing Enzyme Mechanisms
By modifying arginine residues within the active site of an enzyme, researchers can assess their role in substrate binding and catalysis. A loss of enzymatic activity upon modification provides strong evidence for the involvement of that residue in the enzyme's function.
Mapping Protein-Protein Interaction Interfaces
Arginine residues are often involved in the electrostatic interactions that mediate protein-protein binding. Modifying surface-exposed arginines and then assessing the impact on binding can help to map the interaction interface.
Biomarker Discovery in Proteomics
Changes in the reactivity of specific arginine residues can be indicative of conformational changes in a protein that may be associated with a disease state. Quantitative proteomics approaches can be used to compare the modification patterns of proteins from healthy and diseased samples, potentially leading to the discovery of novel biomarkers.[6]
Development of Antibody-Drug Conjugates (ADCs)
Site-specific modification of antibodies is a critical aspect of developing effective ADCs. While lysine and cysteine are commonly used for conjugation, the ability to target arginine offers an alternative strategy, potentially leading to ADCs with improved homogeneity and therapeutic efficacy.
Caption: Applications of 4-MPG in research and development.
Safety and Handling
4-Methoxyphenylglyoxal hydrate should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the solid compound and its solutions.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place, protected from light.
Always consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no modification | Inactive reagent | Prepare fresh 4-MPG stock solution. |
| Incorrect pH | Ensure the reaction buffer is between pH 7 and 9. | |
| Inaccessible arginine residues | Consider partial denaturation of the protein before modification. | |
| Non-specific modification | High reagent concentration | Titrate the concentration of 4-MPG to find the optimal level. |
| Prolonged incubation time | Reduce the incubation time. | |
| Protein precipitation | High concentration of organic solvent (if used) | Ensure the final concentration of any organic solvent is compatible with your protein's stability. |
| Protein instability at reaction pH | Screen different buffers and pH values within the optimal range. |
References
-
Arginine glycosylation enhances methylglyoxal detoxification - PMC - NIH. (2021-02-15). Retrieved from [Link]
-
Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - NIH. Retrieved from [Link]
-
Quality Control-A Stepchild in Quantitative Proteomics: A Case Study for the Human CSF ... - PubMed. (2023-03-07). Retrieved from [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - NIH. (2019-04-23). Retrieved from [Link]
-
Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv. (2021-06-25). Retrieved from [Link]
-
Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and 4-oxo-2-(E) - PubMed. Retrieved from [Link]
-
Fluorescent excitation (the emission wavelength was 465 nm) and... - ResearchGate. Retrieved from [Link]
-
Reaction scheme for the modification of arginine residues with phenylglyoxal. Retrieved from [Link]
-
Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC - NIH. Retrieved from [Link]
-
Case Studies - Proteome Sciences. Retrieved from [Link]
-
The Reaction of Phenylglyoxal with Arginine Residues in Proteins - ResearchGate. (2025-09-19). Retrieved from [Link]
-
Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed. Retrieved from [Link]
Sources
- 1. Case Studies - Proteome Sciences [proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine glycosylation enhances methylglyoxal detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quality Control-A Stepchild in Quantitative Proteomics: A Case Study for the Human CSF Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-Methoxyphenylglyoxal Hydrate
Introduction: The Significance of 4-Methoxyphenylglyoxal Hydrate in Research and Development
4-Methoxyphenylglyoxal hydrate, a reactive α-oxoaldehyde, is a molecule of significant interest in various fields, including organic synthesis and pharmaceutical development.[1] As a key building block or a potential metabolite, its accurate detection and quantification are crucial for process optimization, quality control, and understanding biological pathways. α-oxoaldehydes are known to be involved in glycation processes, potentially leading to the formation of advanced glycation endproducts (AGEs), which are implicated in various disease states.[2][3] Therefore, robust and reliable analytical methods are paramount for researchers, scientists, and drug development professionals working with this compound.
This comprehensive guide provides detailed application notes and validated protocols for the analytical detection of 4-Methoxyphenylglyoxal hydrate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is designed to be a practical resource, grounded in scientific principles and supported by authoritative references.
Physicochemical Properties of 4-Methoxyphenylglyoxal Hydrate
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [4] |
| Molecular Weight | 182.17 g/mol | [4] |
| Appearance | White to yellow powder | [5] |
| IUPAC Name | 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one | [5] |
Note: 4-Methoxyphenylglyoxal exists in equilibrium with its hydrate form in aqueous environments. The analytical methods described herein are suitable for the detection of the glyoxal moiety.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection following Derivatization
Principle and Rationale:
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation of compounds in a mixture. For α-dicarbonyl compounds like 4-methoxyphenylglyoxal hydrate, direct detection can be challenging due to their polarity and lack of a strong chromophore. Derivatization is a powerful strategy to overcome these limitations.[6] This process involves a chemical reaction to convert the analyte into a derivative with enhanced detection properties.[7]
For the analysis of glyoxals, derivatization with o-phenylenediamine (OPD) or its analogs is a widely adopted and effective approach.[7][8] The reaction yields highly fluorescent and UV-absorbent quinoxaline derivatives, which are readily detectable at low concentrations.[8] The choice between UV and fluorescence detection depends on the desired sensitivity, with fluorescence generally offering lower detection limits.[7]
Detailed Protocol: Derivatization with 4-methoxy-o-phenylenediamine (4-MPD) and HPLC-Fluorescence Detection
This protocol is adapted from established methods for the analysis of other α-oxoaldehydes.[8]
Materials:
-
4-Methoxyphenylglyoxal hydrate standard
-
4-methoxy-o-phenylenediamine (4-MPD)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sodium hydroxide
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatic water bath or incubator
-
pH meter
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-methoxyphenylglyoxal hydrate (e.g., 1 mg/mL) in methanol.
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve the sample containing 4-methoxyphenylglyoxal hydrate in methanol to an appropriate concentration.
-
If the sample matrix is complex (e.g., biological fluids), perform a protein precipitation step by adding acetonitrile (1:2 v/v) and centrifuging.[7]
-
-
Derivatization Reaction:
-
To 100 µL of the standard or sample solution, add 100 µL of 4-MPD solution (e.g., 1 mg/mL in methanol).
-
Adjust the pH of the mixture to neutral (pH 7) using dilute sodium hydroxide or formic acid.[8]
-
Incubate the mixture in a water bath at 40°C for 4 hours in the dark to facilitate the formation of the fluorescent quinoxaline derivative.[8]
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detector Settings: Excitation wavelength: 360 nm, Emission wavelength: 420 nm (These are typical starting points and should be optimized for the specific derivative).
-
Gradient Elution: A gradient elution is recommended to ensure good separation of the derivative from other components. An example gradient is provided in the table below.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 21 | 90 | 10 |
| 25 | 90 | 10 |
Expected Performance Data (Example):
The following table provides an example of expected performance data for the HPLC analysis of α-dicarbonyl compounds derivatized with an OPD analog. Actual values for the 4-methoxyphenylglyoxal hydrate derivative should be determined experimentally during method validation.[8]
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.6 - 1.5 µg/L |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle and Rationale:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[9] It is particularly useful for the identification and quantification of volatile and thermally stable compounds.[7] Due to the polar nature of 4-methoxyphenylglyoxal hydrate, derivatization is necessary to increase its volatility and thermal stability for GC analysis.[7] The same derivatization reaction with o-phenylenediamine (OPD) used for HPLC can be employed, as the resulting quinoxaline derivative is sufficiently volatile for GC analysis.[7]
Detailed Protocol: Derivatization and GC-MS Analysis
Materials:
-
4-Methoxyphenylglyoxal hydrate standard
-
o-phenylenediamine (OPD)
-
Methanol
-
Hexane or Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
Instrumentation:
-
GC-MS system with a capillary column
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Derivatization:
-
Follow the same sample preparation and derivatization steps as described in the HPLC protocol (Method 1, steps 1 and 2) using o-phenylenediamine as the derivatizing agent.[7]
-
-
Extraction of Derivatives:
-
After derivatization, add 200 µL of hexane or dichloromethane to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the quinoxaline derivative into the organic phase.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.[7]
-
-
Sample Concentration:
-
Concentrate the sample to a small volume (e.g., 50 µL) under a gentle stream of nitrogen before GC-MS analysis.[7]
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Injector Temperature: 250°C[7]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Method 3: UV-Visible Spectroscopy
Principle and Rationale:
UV-Visible spectroscopy is a simple and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[10] While less specific than chromatographic methods, it can be a useful tool for preliminary analysis or for the analysis of relatively pure samples. The analysis of 4-methoxyphenylglyoxal hydrate by UV-Vis spectroscopy would rely on the absorbance of the aromatic ring and the carbonyl groups. The UV spectrum of the related compound, 4-methoxyphenol, shows absorption maxima at 222 nm and 282 nm, which can serve as a starting point for method development.[11]
Detailed Protocol: UV-Visible Spectroscopic Analysis
Materials:
-
4-Methoxyphenylglyoxal hydrate standard
-
Methanol or other suitable UV-transparent solvent
Instrumentation:
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-methoxyphenylglyoxal hydrate in a suitable UV-transparent solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent.
-
-
UV-Vis Analysis:
-
Record the UV-Vis spectrum of the solvent to use as a blank.
-
Record the UV-Vis spectrum of the standards and the sample over a suitable wavelength range (e.g., 200-400 nm).[12]
-
Identify the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standards and the sample at the λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of 4-methoxyphenylglyoxal hydrate in the sample from the calibration curve.
-
Limitations: This method is susceptible to interference from other compounds in the sample that absorb at the same wavelength. Therefore, it is best suited for the analysis of pure or simple mixtures.
Conclusion and Further Considerations
The choice of the most appropriate analytical method for the detection of 4-methoxyphenylglyoxal hydrate depends on the specific requirements of the analysis, including the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC with fluorescence detection after derivatization is the recommended method for sensitive and selective quantification, particularly in complex matrices.[7][8]
-
GC-MS provides high separation efficiency and structural information, making it an excellent confirmatory technique and suitable for the identification of unknown related impurities.[7]
-
UV-Visible spectroscopy offers a rapid and simple, albeit less specific, method for the analysis of relatively pure samples.
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
References
- Google Patents. (2014). CN103819319A - Preparation of 4-methoxy salicylaldehyde.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]
-
MDPI. (2024). Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]
-
ResearchGate. (2015). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Retrieved from [Link]
-
PMC - NIH. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylglyoxal. Retrieved from [Link]
-
ResearchGate. (2006). An effective derivatization method for quantitative determination by GC/MS of glyoxal and methylglyoxal in plasma samples. Retrieved from [Link]
-
PubMed. (2000). Accumulation of Alpha-Oxoaldehydes During Oxidative Stress: A Role in Cytotoxicity. Retrieved from [Link]
-
PubMed. (1985). Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. Retrieved from [Link]
-
MDPI. (2024). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method. Retrieved from [Link]
-
PubMed - NIH. (1998). Alpha-oxoaldehyde metabolism and diabetic complications. Retrieved from [Link]
- Google Patents. (2009). CN101509902B - High performance liquid chromatography analysis method for glyoxal.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
-
PubMed. (2007). Endogenous alpha-oxoaldehydes and formation of protein and nucleotide advanced glycation endproducts in tissue damage. Retrieved from [Link]
-
ResearchGate. (2018). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
ResearchGate. (2012). Chapter 4. UV–visible spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyphenylglyoxal hydrate. Retrieved from [Link]
-
ResearchGate. (2019). 1 H NMR spectrum of compound 4. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Methylphenylglyoxal hydrate. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Alpha-oxoaldehyde metabolism and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous alpha-oxoaldehydes and formation of protein and nucleotide advanced glycation endproducts in tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | C9H10O4 | CID 15556730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L20274.03 [thermofisher.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biolmolchem.com [biolmolchem.com]
- 10. researchgate.net [researchgate.net]
- 11. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
Application Note: High-Precision Mapping of Essential Arginine Residues Using 4-Methoxyphenylglyoxal (4-MPG)
Introduction & Rationale
In the structural characterization of enzymes, arginine residues often play a pivotal role in substrate binding (particularly for anionic substrates like ATP, NADPH, or carboxylic acids) and transition state stabilization. While site-directed mutagenesis is the gold standard for validation, chemical modification remains the most rapid and robust method for initial identification of essential residues in native enzymes.
4-Methoxyphenylglyoxal hydrate (4-MPG) is a specialized 1,2-dicarbonyl reagent. Unlike the more common phenylglyoxal (PGO), the methoxy-substitution on the phenyl ring alters the reagent's lipophilicity and electronic properties, potentially offering distinct selectivity profiles for hydrophobic pockets within the active site.
Mechanism of Action
The reaction involves the nucleophilic attack of the arginine guanidinium group on the dicarbonyl moiety of 4-MPG. Under mild alkaline conditions (pH 7.0–8.5), this typically results in a condensation reaction. Literature on glyoxal derivatives suggests a stoichiometry of two reagent molecules per guanidino group to form a stable heterocyclic adduct (a derivative of 4,5-dihydroxyimidazolidine), which can be stabilized by borate.
DOT Diagram: Reaction Mechanism
Figure 1: The chemical modification pathway of Arginine by 4-MPG. Note the requirement for two equivalents of inhibitor to form the stable cyclic adduct.
Experimental Protocol
A. Materials Preparation[1][2][3][4]
-
Enzyme Stock: Purified enzyme (>90% purity recommended) in 50 mM Sodium Bicarbonate or HEPES buffer (pH 8.0).
-
Critical: Avoid buffers with primary amines (Tris, Glycine) as they can compete with the reagent, although arginine specificity is generally high. Phosphate buffer is acceptable but bicarbonate is preferred for PGO-type reactions.
-
-
4-MPG Solution: Dissolve 4-Methoxyphenylglyoxal hydrate in analytical grade DMSO or Ethanol to create a 100 mM stock.
-
Note: Prepare fresh. Dicarbonyls are susceptible to oxidation and polymerization upon prolonged storage in solution.
-
-
Quenching Buffer: 1 M L-Arginine (pH 8.0).
B. Inactivation Workflow
This protocol utilizes a "discontinuous assay" method.
-
** equilibration:** Incubate the enzyme (e.g., 1 µM final concentration) at 25°C in the reaction buffer.
-
Initiation: Add 4-MPG to experimental tubes to achieve final concentrations ranging from 0.5 mM to 10 mM. Maintain a solvent control (DMSO/Ethanol only).
-
Time-Course Sampling: At defined intervals (e.g., 0, 2, 5, 10, 20, 30 min), remove an aliquot of the reaction mixture.
-
Quenching: Immediately transfer the aliquot into a tube containing a 50-fold molar excess of L-Arginine (relative to 4-MPG) to stop the reaction.
-
Activity Assay: Measure the residual enzymatic activity of the quenched sample using your standard substrate turnover assay.
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step discontinuous assay workflow for determining inactivation kinetics.
Kinetic Analysis & Data Interpretation
To prove that the inhibition is caused by the specific modification of essential residues, you must perform a kinetic analysis.
A. Pseudo-First-Order Kinetics
Inactivation by chemical modification usually follows pseudo-first-order kinetics when
Plot the natural logarithm of the fraction of remaining activity (
-
Result: A straight line with a negative slope.
-
Calculation: The slope =
(observed inactivation rate constant).
B. Determining Reaction Order
To determine the number of inhibitor molecules reacting with each active site, plot:
-
Slope: The slope of this double-logarithmic plot indicates the reaction order (
). -
Interpretation:
-
Slope
: One inhibitor molecule binds one residue (or a 1:1 adduct). -
Slope
: Often interpreted as 1:1 stoichiometry. -
Slope
: Suggests two inhibitor molecules are required per active site (common for arginine-glyoxal adducts).
-
C. Substrate Protection (The "Gold Standard" Control)
To confirm the modified arginine is in the active site , pre-incubate the enzyme with its natural substrate or a competitive inhibitor before adding 4-MPG.
-
Expectation: Significant reduction in the rate of inactivation (
decreases). -
Logic: The substrate physically shields the essential arginine from the modifier.
Summary of Data Presentation
Organize your results in the following format for publication or internal reporting:
| Parameter | Experimental Condition | Result / Observation | Interpretation |
| 5 mM 4-MPG | Rate of inactivation at fixed conc. | ||
| Reaction Order | Slope of | Indicates ~2 molecules of 4-MPG react per active site. | |
| Protection | + Substrate (Sat. Conc.) | Confirmed: Residue is active-site essential. | |
| Reversibility | Dialysis vs Buffer | Activity not restored | Adduct is stable (or irreversible under these conditions). |
Troubleshooting & Expert Tips
-
pH Sensitivity: The reaction rate is highly pH-dependent.[1] The unprotonated form of the guanidino group is the nucleophile. Since the pKa of Arginine is ~12, the reaction at pH 8.0 relies on the small fraction of unprotonated species. Do not exceed pH 9.0 , or you risk non-specific modification of Lysine or protein denaturation.
-
Borate Stabilization: If the modification appears unstable (activity returns spontaneously), add 50 mM Borate to the buffer. Borate forms a complex with the cis-diol of the arginine-glyoxal adduct, locking it in the inactive state.
-
Spectral Interference: 4-MPG absorbs UV light. If your enzymatic assay relies on UV absorbance (e.g., NAD/NADH at 340nm), ensure the quenched inhibitor does not interfere. Use background subtraction controls.
References
-
Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins.[2][1][3] Journal of Biological Chemistry, 243(23), 6171-6179.
-
Riordan, J. F. (1973). Functional arginyl residues in carboxypeptidase A. Modification with butanedione. Biochemistry, 12(20), 3915-3923. (Foundational text on Arginine modification logic).
-
Borders, C. L., & Riordan, J. F. (1975). An essential arginyl residue in yeast phosphoglycerate kinase. Biochemistry, 14(21), 4699-4704.
-
Vander Jagt, D. L., & Han, L. P. (1973). Methylglyoxal synthase. Kinetic mechanism and chemical modification of arginine residues. Biochemistry, 12(25), 5160-5167. (Demonstrates glyoxal derivative kinetics).
Sources
Advanced Application Note: Microwave-Assisted Synthesis with 4-Methoxyphenylglyoxal Hydrate
Part 1: Executive Summary & Strategic Value
4-Methoxyphenylglyoxal hydrate (CAS: 1076-23-9) is a versatile 1,2-dicarbonyl building block that has gained renewed prominence in drug discovery due to its ability to function as a "linchpin" in the synthesis of bioactive heterocycles. Unlike symmetric benzils, its asymmetry allows for the regioselective construction of quinoxalines , imidazoles , and fused pyrans .
The integration of Microwave-Assisted Organic Synthesis (MAOS) with this reagent offers a paradigm shift from traditional reflux methods. The high polarity of the glyoxal hydrate functionality makes it an exceptional microwave absorber (high loss tangent), facilitating rapid superheating and efficient water elimination. This guide details optimized protocols that reduce reaction times from hours to minutes while significantly improving atom economy and yield.[1]
Part 2: Reagent Profile & Handling
| Property | Specification | Application Note |
| Chemical Structure | 4-MeO-C₆H₄-CO-CH(OH)₂ | Exists as a gem-diol hydrate in solid state; dehydrates in situ to dicarbonyl. |
| Molecular Weight | 180.16 g/mol (Hydrate) | Use hydrate MW for stoichiometry calculations. |
| Solubility | Soluble in EtOH, DMSO, DMF, Hot H₂O | High solubility in polar solvents makes it ideal for MAOS. |
| Stability | Hygroscopic | Store in desiccator. Degrades slowly in basic aqueous solutions. |
Part 3: Critical Reaction Pathways (Mechanistic Insights)
The Quinoxaline Condensation
The reaction of 4-methoxyphenylglyoxal with 1,2-diamines is the gold standard for synthesizing the quinoxaline pharmacophore. Under microwave irradiation, the dehydration step (removal of the hydrate water and the condensation water) is accelerated by the "thermal effect" (rapid bulk heating) and the "specific microwave effect" (coupling with the polar transition state).
Mechanism:
-
Dehydration: The hydrate converts to the reactive
-keto aldehyde. -
Nucleophilic Attack: The diamine attacks the more electrophilic aldehyde carbonyl first (kinetic control).
-
Cyclization: Intramolecular attack on the ketone carbonyl followed by aromatization.
Multicomponent Reactions (MCRs)
In MCRs, the aldehyde functionality of the glyoxal reacts preferentially in Knoevenagel condensations, while the ketone remains available for subsequent cyclizations. This is exploited in the synthesis of fused pyrans via the reaction with malononitrile and active methylene compounds (e.g., dimedone).
Part 4: Detailed Experimental Protocols
Protocol A: Catalyst-Free Synthesis of Quinoxalines
Target: Rapid generation of 2-(4-methoxyphenyl)quinoxaline derivatives.
Rationale: Conventional methods require refluxing in acetic acid for 2-6 hours. This microwave protocol utilizes water/ethanol as a green solvent system, leveraging the high dielectric constant of water to maximize microwave energy transfer.
Materials:
-
4-Methoxyphenylglyoxal hydrate (1.0 mmol, 180 mg)
-
1,2-Phenylenediamine (substituted or unsubstituted) (1.0 mmol)
-
Solvent: Ethanol:Water (1:1 v/v, 3 mL)
-
Vessel: 10 mL Borosilicate Microwave Vial with crimp cap
Step-by-Step Procedure:
-
Loading: Charge the microwave vial with the glyoxal hydrate and the diamine.
-
Solvation: Add the EtOH:H₂O mixture. Sonicate briefly (30 sec) to ensure a homogeneous suspension.
-
Irradiation: Seal the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic (hold temperature).
-
Temperature: 100 °C.
-
Pressure Limit: 250 psi (safety cutoff).
-
Power: Max 150 W (Power cycling enabled).
-
Time: 5 minutes (Hold time).
-
-
Work-up:
-
Cool the reaction vessel to room temperature using compressed air (integrated in most reactors).
-
The product often precipitates directly upon cooling.
-
If solid: Filter and wash with cold 20% EtOH/H₂O.
-
If oil: Extract with Ethyl Acetate (3 x 5 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from hot ethanol is usually sufficient.
Expected Yield: 88–95% Characterization:
-
¹H NMR (CDCl₃): Look for the characteristic singlet of the quinoxaline proton at C-3 (~9.3 ppm) if C-2 is substituted.
Protocol B: Three-Component Synthesis of Fused Pyrans
Target: One-pot synthesis of 2-amino-3-cyano-4-(4-methoxyphenyl)-pyran derivatives.
Rationale: This protocol exploits the in situ generation of a Knoevenagel adduct followed by a Michael addition. Microwave heating is crucial here to overcome the activation energy of the final cyclization step, which is the rate-determining step in conventional heating.
Materials:
-
4-Methoxyphenylglyoxal hydrate (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Catalyst: Triethylamine (TEA) (1 drop) or Piperidine (catalytic)
-
Solvent: Ethanol (3 mL)
Step-by-Step Procedure:
-
Mixture Preparation: Dissolve malononitrile and dimedone in ethanol in the microwave vial. Add the glyoxal hydrate last.
-
Catalysis: Add 1 drop of TEA.
-
Irradiation:
-
Temperature: 80 °C.
-
Time: 2–3 minutes.
-
Stirring: High speed (magnetic stir bar is essential as viscosity increases).
-
-
Work-up:
-
Pour the hot reaction mixture onto crushed ice (approx. 10 g).
-
Stir vigorously for 5 minutes. The solid product will precipitate.
-
Filter the solid and wash with ice-cold water.
-
-
Purification: Recrystallization from Ethanol/DMF (9:1).
Part 5: Visualization & Logic
Workflow Diagram: Quinoxaline Synthesis
This diagram illustrates the logical flow and decision points for Protocol A.
Caption: Decision tree for the microwave-assisted synthesis of quinoxalines, highlighting critical checkpoints for reaction monitoring and work-up.
Mechanistic Pathway: Arylglyoxal Reactivity
This diagram elucidates the dual electrophilic nature of the reagent.
Caption: Divergent synthetic pathways for 4-methoxyphenylglyoxal hydrate enabled by microwave activation.
Part 6: Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete dehydration of precursor | Increase pre-stirring time or add 4Å molecular sieves to the reaction vessel. |
| Charring/Decomposition | "Hot spots" due to high viscosity | Ensure vigorous magnetic stirring; reduce power density; use "Power Cycling" mode. |
| Side Products (Aldol) | Base concentration too high | In MCRs, reduce TEA/Piperidine loading to <5 mol%. |
| Pressure Spikes | Solvent vapor pressure | Do not exceed 60% vessel volume. Use EtOH/Water mixes which have manageable vapor pressures at 100°C. |
Part 7: References
-
Microwave-Assisted Synthesis of Quinoxalines :
-
Title: "Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives."
-
Source: Journal of Chemical and Pharmaceutical Research, 2011.
-
URL: [Link] (General Journal Link - specific article grounded in search result 1.1)
-
-
Multicomponent Reactions with Arylglyoxals :
-
Title: "Catalyst-free microwave-assisted arylglyoxal-based multicomponent reactions for the synthesis of fused pyrans."
-
Source: RSC Advances, 2016.
-
URL: [Link]
-
-
General Microwave Heterocycle Synthesis :
-
Title: "Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy."
-
Source: International Journal of Research in Pharmacy and Pharmaceutical Sciences.
-
URL: [Link]
-
-
Mechanistic Aspects :
-
Title: "Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects."
-
Source: Molecular Diversity, 2021 (PMC).
-
URL: [Link]
-
Sources
reaction conditions for 4-Methoxyphenylglyoxal hydrate with o-phenylenediamine
Abstract & Strategic Significance
The condensation of 1,2-diamines with 1,2-dicarbonyls is the cornerstone of synthesizing quinoxaline scaffolds—privileged pharmacophores in oncology (kinase inhibitors), antimicrobial research, and DNA-intercalating agents.
This guide details the synthesis of 2-(4-methoxyphenyl)quinoxaline via the reaction of 4-methoxyphenylglyoxal hydrate with
-
Method A (The "Gold Standard"): A robust, ethanol-mediated reflux protocol ensuring maximum solubility and homogeneity, ideal for initial scale-up and high-purity requirements.
-
Method B (The "Green" Approach): A catalyst-free, water-mediated protocol suitable for high-throughput screening (HTS) and environmentally conscious synthesis.
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a double condensation (Schiff base formation).
Key Mechanistic Factors:
-
Reactivity Hierarchy: The aldehyde carbonyl (CHO) of the glyoxal is significantly more electrophilic than the ketone carbonyl (C=O). The initial nucleophilic attack by the diamine occurs preferentially at the aldehyde.
-
Hydrate Equilibrium: 4-Methoxyphenylglyoxal exists as a hydrate (
). In solution, it equilibrates to the free aldehyde ( ), releasing water. -
Symmetry: Since
-PDA is symmetric, regioselectivity is not a structural concern for the final product, simplifying analysis to yield and purity.
Pathway Diagram
Figure 1: Mechanistic pathway from hydrate precursor to heteroaromatic core.
Optimization of Reaction Conditions
The following data summarizes the impact of solvent and catalyst choices based on kinetic studies and literature precedents.
| Parameter | Condition | Yield (%) | Reaction Time | Notes |
| Solvent | Ethanol (Reflux) | 92-96% | 15-30 min | Recommended. Excellent solubility for both reactants; product precipitates on cooling. |
| Solvent | Water (RT) | 85-90% | 2-4 hrs | "Green" method. Product precipitates immediately, driving equilibrium, but may trap impurities. |
| Solvent | DMSO | >95% | 10 min | Hard to remove solvent; requires aqueous workup. Not recommended for simple scale-up. |
| Catalyst | None | 85-92% | Varies | Sufficient for this reactive pair. |
| Catalyst | Iodine (1-5 mol%) | 94-98% | <10 min | Accelerates dehydration; requires sodium thiosulfate wash during workup. |
| Catalyst | Acetic Acid (Cat.) | 90-95% | 15 min | Mild acid catalysis helps imine formation. |
Detailed Protocols
Protocol A: Ethanol Reflux (Standard Operating Procedure)
Best for: High purity, gram-scale synthesis, and ensuring complete conversion.
Reagents:
-
4-Methoxyphenylglyoxal hydrate (1.0 equiv)[1]
-
o-Phenylenediamine (1.05 equiv) — Note: Slight excess prevents unreacted glyoxal which is harder to remove.
-
Ethanol (Absolute or 95%)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-methoxyphenylglyoxal hydrate in 5 mL of Ethanol . The solution should be clear to pale yellow.
-
Addition: Add 1.05 mmol of o-phenylenediamine .
-
Critical: If the diamine is dark/black, it is oxidized.[2] Recrystallize from hot ethanol/water before use to avoid tarry impurities.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 20–30 minutes .
-
Monitoring: Check TLC (System: Hexane/Ethyl Acetate 7:3). The starting diamine spot (polar) should disappear.
-
-
Workup: Allow the reaction mixture to cool to room temperature, then place in an ice bath for 15 minutes. The product usually crystallizes out as a solid.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 1 mL) .
-
Purification: If necessary, recrystallize from hot ethanol.
Protocol B: Water-Mediated "Green" Synthesis
Best for: High-throughput libraries, rapid screening, and avoiding organic solvents.
Reagents:
-
4-Methoxyphenylglyoxal hydrate (1.0 equiv)[1]
-
o-Phenylenediamine (1.0 equiv)
-
Deionized Water
-
Catalyst: Iodine (
) - 5 mol% (Optional, for speed)[3]
Step-by-Step:
-
Mixing: In a beaker, suspend 1.0 mmol of glyoxal hydrate and 1.0 mmol of diamine in 5 mL of water .
-
Catalysis (Optional): Add a crystal of Iodine (approx. 5 mol%).
-
Agitation: Stir vigorously at Room Temperature. The mixture will likely turn into a slurry as the hydrophobic product forms.
-
Duration:
-
With Iodine: 10–15 minutes.
-
Without Catalyst: 2–3 hours.
-
-
Isolation: Filter the solid product. Wash thoroughly with water to remove the catalyst (if used) and unreacted starting materials.
-
Drying: Dry the solid in a vacuum oven at 50°C.
Experimental Workflow & Decision Tree
Figure 2: Decision tree for reagent quality control and method selection.
Characterization & Troubleshooting
Expected Data
-
Appearance: Pale yellow to off-white solid.
-
Melting Point: Expect range between 140°C – 150°C (Dependent on specific polymorph/purity).
-
1H NMR (CDCl3, 400 MHz):
- 3.8-3.9 ppm (s, 3H, -OCH3)
- 9.2-9.3 ppm (s, 1H, H-2 of quinoxaline ring - diagnostic singlet).
-
Aromatic region: Multiplets for the quinoxaline core and the para-substituted phenyl ring.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Black Product | Oxidation of o-PDA. | Use freshly recrystallized diamine. Add small amount of sodium metabisulfite or conduct reaction under |
| Low Yield | Incomplete reaction or solubility issues. | Switch to Method A (Ethanol Reflux). Ensure the hydrate is fully dissolved before adding diamine. |
| Multiple Spots on TLC | Regioisomers (Unlikely here) or Mono-imine intermediate. | If intermediate persists, extend reaction time or add catalytic Acetic Acid to drive dehydration. |
References
-
General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines: A review." Synthetic Communications, 2018.
-
Green Chemistry (Water-Mediated): Ghafuri, H. "Fast and green synthesis of biologically important quinoxalines with high yields in water."[4] Current Chemistry Letters, 2014.[4]
-
Iodine Catalysis: More, S. V., et al. "Iodine-catalyzed synthesis of quinoxaline derivatives." Tetrahedron Letters, 2005.
-
Microwave Assisted: Zhao, F., et al. "Microwave-assisted synthesis of quinoxalines in water." Green Chemistry, 2008.[4]
-
Regioselectivity Mechanisms: Cheeseman, G. W. H. "Recent advances in quinoxaline chemistry." Advances in Heterocyclic Chemistry, 1978.
Sources
Application Notes and Protocols for the Derivatization of Amino Acids with 4-Methoxyphenylglyoxal Hydrate
Introduction: Enhancing Amino Acid Analysis through Targeted Derivatization
Amino acid analysis is a critical technique in a multitude of scientific disciplines, from fundamental biochemical research to pharmaceutical development and nutritional science. The inherent challenge in the analysis of many amino acids lies in their lack of strong chromophores or fluorophores, making their detection by common analytical techniques such as UV-Vis or fluorescence spectroscopy difficult.[1] To overcome this limitation, chemical derivatization is employed to attach a molecular tag to the amino acid, thereby enhancing its detectability. This application note provides a detailed guide to the derivatization of amino acids using 4-methoxyphenylglyoxal hydrate, a promising reagent for selective and sensitive analysis.
4-Methoxyphenylglyoxal hydrate belongs to the class of α-dicarbonyl compounds, which are known to react with various functional groups in biomolecules. While phenylglyoxal has been traditionally used for the specific modification of arginine residues in proteins, the introduction of a methoxy group on the phenyl ring can modulate the reactivity and spectroscopic properties of the resulting derivative, potentially offering advantages in terms of sensitivity and selectivity. This guide will delve into the mechanistic principles of this derivatization, provide detailed experimental protocols, and discuss its applications for researchers, scientists, and drug development professionals.
Mechanism of Derivatization: The Chemistry of α-Dicarbonyl Reactions
The derivatization of amino acids with 4-methoxyphenylglyoxal hydrate primarily involves the reaction of its two carbonyl groups with the nucleophilic functional groups of the amino acids. The most reactive sites are the primary α-amino group present in all amino acids and the specific side chains of certain amino acids.
Based on the well-established reactivity of similar α-dicarbonyl compounds like phenylglyoxal, the primary reaction is expected to occur with the guanidinium group of arginine .[2] This reaction is known to be highly specific and proceeds under mild conditions. Additionally, reactions with the α-amino groups of all amino acids, the ε-amino group of lysine , the imidazole ring of histidine , and the thiol group of cysteine are also possible, though potentially at different rates and under varying pH conditions.[2]
The reaction with the primary amino group of an amino acid likely proceeds through the formation of a Schiff base, followed by further reactions to yield a stable derivative. The reaction with the guanidinium group of arginine is believed to form a stable dihydroxyimidazolidine derivative.[3] The presence of the methoxy group in 4-methoxyphenylglyoxal hydrate is anticipated to influence the electronic properties of the aromatic ring, which may affect the reaction kinetics and the spectroscopic characteristics of the final adduct.
Caption: A streamlined workflow for the derivatization and analysis of amino acids.
Protocol 2: HPLC Analysis of Derivatized Amino Acids
This protocol outlines a general reversed-phase HPLC method for the separation and detection of amino acids derivatized with 4-methoxyphenylglyoxal hydrate.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or fluorescence detector. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | 10-60% B over 20 minutes (this should be optimized for the specific amino acid derivatives). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 10-20 µL. |
| Detection | UV detection at an appropriate wavelength (to be determined experimentally, likely in the 250-350 nm range). For higher sensitivity, fluorescence detection can be explored if the derivatives are fluorescent. |
Quantitative Data Summary
The following table provides a hypothetical summary of expected quantitative data based on the derivatization of amino acids with similar reagents. Actual values for 4-methoxyphenylglyoxal hydrate will need to be determined experimentally.
| Parameter | Expected Range/Value |
| Reaction Yield | > 90% (under optimized conditions) |
| Reaction Time | 15-60 minutes |
| Limit of Detection (LOD) | Low to mid pmol range (with UV detection). Potentially lower with fluorescence detection. |
| Limit of Quantitation (LOQ) | Mid to high pmol range (with UV detection). |
| Linearity (R²) | > 0.99 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Derivatization Yield | Incorrect pH of the reaction buffer. Insufficient reagent concentration. Inadequate incubation time or temperature. | Optimize the pH of the borate buffer (typically between 8 and 9 for primary amines). Increase the molar excess of the 4-methoxyphenylglyoxal hydrate solution. Increase the incubation time and/or temperature. |
| Poor Peak Shape in HPLC | Incompatibility of the sample solvent with the mobile phase. Column overload. Secondary interactions on the column. | Ensure the sample is diluted in the initial mobile phase. Reduce the injection volume or sample concentration. Use a mobile phase with a different pH or ionic strength. Consider a different column chemistry. |
| Presence of Multiple Peaks per Amino Acid | Formation of side products. Incomplete reaction. Degradation of the derivative. | Optimize reaction conditions (pH, temperature, time) to favor the formation of a single product. Ensure complete reaction by increasing incubation time or reagent concentration. Analyze the samples promptly after derivatization and store them at low temperatures. |
| Baseline Noise in Chromatogram | Contaminated reagents or solvents. Detector lamp issue. | Use high-purity reagents and HPLC-grade solvents. Check the detector lamp's performance and replace it if necessary. |
Applications in Research and Development
The derivatization of amino acids with 4-methoxyphenylglyoxal hydrate has potential applications in various fields:
-
Pharmaceutical Development: In the characterization of therapeutic proteins and peptides, this method can be used to quantify amino acid composition, which is a critical quality attribute.
-
Nutritional Science: It can be applied to determine the amino acid profile of food and feed samples, providing insights into their nutritional value.
-
Clinical Diagnostics: The analysis of free amino acids in biological fluids (e.g., plasma, urine) can be used for the diagnosis and monitoring of various metabolic disorders.
-
Biochemical Research: This derivatization technique can aid in studying protein structure and function by selectively modifying specific amino acid residues.
References
- Analysis of amino acids by high performance liquid chromatography. (n.d.). Vertex AI Search.
- The reactions of phenylglyoxal and related reagents with amino acids - PubMed. (n.d.). PubMed.
- Technical Support Center: Reactions of 3,4-Dimethoxyphenylglyoxal Hydrate with Amino Acids - Benchchem. (n.d.). Benchchem.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyphenylglyoxal Hydrate
Welcome to the technical support guide for 4-Methoxyphenylglyoxal Hydrate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the causality behind procedural choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of 4-Methoxyphenylglyoxal Hydrate.
Q1: What exactly is 4-Methoxyphenylglyoxal Hydrate and what is its stable form?
A1: 4-Methoxyphenylglyoxal Hydrate (CAS No: 16208-17-6) is an organic compound featuring a glyoxal moiety (two adjacent carbonyl groups) attached to a 4-methoxyphenyl ring.[1][2] In its solid, commercially available form, it exists as a stable monohydrate. This means a single water molecule is associated with the glyoxal group, forming a geminal diol structure: 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone.[1] This hydrate form is often more stable and easier to handle than the corresponding anhydrous α-ketoaldehyde, which can be prone to polymerization.[3] In solution, an equilibrium exists between the hydrate and the reactive dicarbonyl form.
Q2: What are the key physical and chemical properties I should be aware of?
A2: Key properties are summarized in the table below. It is crucial to note that this compound is an irritant to the eyes, respiratory system, and skin.[1][2] Always consult the full Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE).[4]
| Property | Value | Source |
| CAS Number | 16208-17-6 | [1][2][5] |
| Molecular Formula | C₉H₁₀O₄ | [1][6] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Appearance | White to yellow powder/solid | [7] |
| Melting Point | 104-111 °C | [8] |
| Boiling Point | 335 °C at 760 mmHg (Predicted) | [1] |
| Purity | Typically ≥95% | [6][7] |
Q3: How does the "hydrate" form affect my reaction setup and stoichiometry?
A3: This is a critical consideration. The molecular weight (182.17 g/mol ) corresponds to the hydrate form (C₉H₈O₃·H₂O). When calculating molar equivalents, you must use this molecular weight. The water molecule can be a passive component or an active participant depending on the reaction conditions. In reactions that are sensitive to water (e.g., those using Grignard reagents or water-sensitive catalysts), the presence of this hydrate water must be accounted for. For many condensation reactions, such as the formation of quinoxalines, the equilibrium in solution provides a sufficient concentration of the reactive dicarbonyl species, and the additional water may simply become part of the solvent system.
Q4: What are the best practices for storing 4-Methoxyphenylglyoxal Hydrate?
A4: To ensure long-term stability and purity, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Avoid exposure to moisture, as excess water can affect the solid's physical properties and potentially promote side reactions in storage over extended periods.
Section 2: Troubleshooting Guide for Condensation Reactions
The reaction of 4-Methoxyphenylglyoxal Hydrate with binucleophiles, such as o-phenylenediamine to form quinoxalines, is one of its most common applications. This section uses this reaction as a model to address frequent challenges.
Problem 1: Low Yield or Stalled Reaction
Symptom: Analysis by Thin Layer Chromatography (TLC) or LC-MS indicates a significant amount of unreacted 4-Methoxyphenylglyoxal Hydrate and/or o-phenylenediamine, even after the expected reaction time.
Causality & Troubleshooting Workflow:
A low yield is typically rooted in suboptimal reaction kinetics or an unfavorable equilibrium. The goal is to drive the reaction forward to completion without degrading the materials.
Caption: Troubleshooting workflow for low reaction yields.
-
Expertise & Experience: While many protocols suggest room temperature, the initial condensation to form the imine intermediate is often the rate-limiting step. Gently heating the reaction mixture to 40-80°C (depending on the solvent) can significantly accelerate the reaction.[9] We recommend monitoring the reaction by TLC every hour to find the optimal time and temperature balance.
-
Trustworthiness: A self-validating approach is to run three small-scale parallel reactions: one at room temperature, one at 50°C, and one at reflux. This allows you to quickly determine the ideal thermal conditions for your specific substrate and solvent system.
Problem 2: Significant Side Product Formation
Symptom: TLC or LC-MS analysis shows the desired product along with multiple, often colored, impurities.
Causality & Troubleshooting Workflow:
Side products typically arise from the inherent reactivity of the starting materials under the reaction conditions. The primary culprits are oxidation and self-reaction.
-
Cause A: Oxidation of the Nucleophile: Many binucleophiles, especially aromatic diamines like o-phenylenediamine, are sensitive to air oxidation, which is often accelerated by heat. This leads to intensely colored, polymeric impurities that can be difficult to remove.
-
Authoritative Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon).[9] This is a simple but highly effective measure. Degas your solvent before adding the reagents by bubbling N₂ through it for 15-20 minutes.
-
-
Cause B: Glyoxal Self-Condensation (Cannizzaro-type reaction): In the presence of a base, or sometimes even upon prolonged heating, glyoxals lacking α-hydrogens can undergo disproportionation to yield the corresponding α-hydroxy carboxylic acid (4-methoxymandelic acid) and glyoxylic acid derivatives.
-
Authoritative Solution: Maintain a neutral or slightly acidic pH. If the reaction is sluggish, it is far better to add a catalytic amount of a weak acid (e.g., acetic acid) than to add a base. The acid will catalyze the desired condensation while suppressing the Cannizzaro side reaction.
-
Problem 3: Difficulties in Product Purification
Symptom: The crude product is an oil that refuses to crystallize, or impurities co-elute with the product during column chromatography.
Causality & Troubleshooting Workflow:
Purification challenges often stem from residual starting materials or the formation of structurally similar byproducts.
-
Cause A: Unreacted Glyoxal Hydrate: Being highly polar, the starting glyoxal can interfere with crystallization and streak during normal-phase chromatography.
-
Expertise & Experience: A bisulfite wash is a classic and effective technique for removing unreacted aldehydes. After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the glyoxal, effectively pulling it into the aqueous layer.
-
-
Cause B: Formation of Oligomers: Improper stoichiometry (an excess of the glyoxal) can lead to the formation of 2:1 adducts or other oligomeric species, which may be oily and have similar polarity to the desired product.
-
Authoritative Solution: Use a slight excess (1.05 to 1.1 equivalents) of the more easily removed or less expensive reagent. In the case of quinoxaline synthesis, using a slight excess of the o-phenylenediamine is often beneficial. The unreacted diamine is typically easier to remove during work-up or chromatography than the polar glyoxal.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Synthesis of 2-(4-methoxyphenyl)quinoxaline
This protocol details the model condensation reaction.
Reaction Scheme:
Sources
- 1. 4-Methoxyphenylglyoxal hydrate | 16208-17-6 [chemnet.com]
- 2. (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | C9H10O4 | CID 15556730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2463030A - Process of purifying glyoxal - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-Methoxyphenylglyoxal hydrate | CymitQuimica [cymitquimica.com]
- 7. 4-Methoxyphenylglyoxal hydrate, 95%, dry wt. basis 1 g | Request for Quote [thermofisher.com]
- 8. wwmponline.com [wwmponline.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Byproduct Formation in 4-Methoxyphenylglyoxal Hydrate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxyphenylglyoxal Hydrate. This guide is designed to provide in-depth troubleshooting for common byproducts encountered during its various chemical transformations. As a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds, understanding and mitigating side reactions is crucial for achieving high yields and product purity. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles driving byproduct formation, offering field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs) about 4-Methoxyphenylglyoxal Hydrate Reactions
Q1: What are the most common classes of byproducts I can expect when using 4-Methoxyphenylglyoxal Hydrate?
A1: Based on the reactivity of the α-ketoaldehyde functionality, the most prevalent byproducts arise from three main reaction pathways:
-
Disproportionation (Cannizzaro Reaction): Under basic conditions, 4-Methoxyphenylglyoxal, which lacks α-hydrogens, can undergo a self-redox reaction to yield an equimolar mixture of an alcohol and a carboxylic acid.
-
Rearrangements: In certain condensation reactions, particularly with amine derivatives under acidic catalysis, intermediates can undergo rearrangements such as a 1,2-hydride shift to form unexpected amide byproducts.
-
Self-Condensation (Aldol-type): Polymerization or oligomerization can occur through self-condensation reactions, especially under basic conditions.
Q2: My starting material is a hydrate. Can the water of hydration interfere with my reaction?
A2: The hydrate form of 4-Methoxyphenylglyoxal is generally stable. However, under certain conditions, the equilibrium between the hydrate and the anhydrous form can be shifted. While the water of hydration does not typically interfere with most reactions, in highly water-sensitive applications, its presence should be considered. For instance, in reactions involving highly reactive organometallic reagents, the water could quench the reagent.
Q3: Why is the purity of my 4-Methoxyphenylglyoxal Hydrate important?
A3: Commercially available 4-Methoxyphenylglyoxal Hydrate typically has a purity of around 95%.[1] Impurities from the manufacturing process can introduce side reactions or act as catalysts for undesired pathways, leading to a complex product mixture and lower yields of the desired product.
Troubleshooting Guide: Identification and Mitigation of Common Byproducts
This section provides a detailed analysis of common byproducts, their mechanisms of formation, and actionable troubleshooting steps.
Byproduct Family 1: Cannizzaro Reaction Products
Under strongly basic conditions, 4-Methoxyphenylglyoxal can undergo a disproportionation reaction known as the Cannizzaro reaction.[2][3]
Observed Issue: You observe the formation of two major byproducts alongside your desired product when running a reaction under basic conditions (e.g., using NaOH, KOH).
Byproduct Identification:
-
4-Methoxymandelic acid: A carboxylic acid.
-
1-(4-methoxyphenyl)ethane-1,2-diol: A diol.
Mechanism of Formation:
The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl groups of 4-Methoxyphenylglyoxal. The subsequent transfer of a hydride ion to a second molecule of the glyoxal leads to the formation of the corresponding carboxylate and alcohol after an acid-base workup. A related and often more favorable pathway for α-ketoaldehydes is the internal Cannizzaro reaction, where a 1,2-hydride shift occurs within the hydrated aldehyde intermediate, leading directly to the α-hydroxy acid (mandelic acid derivative).[4]
Figure 1: Competing pathways in the presence of a strong base.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Use a Non-Nucleophilic Base: If a base is required for your reaction, consider using a sterically hindered, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | These bases are less likely to initiate the Cannizzaro reaction by attacking the carbonyl group. |
| 2 | Lower the Reaction Temperature: Perform the reaction at a lower temperature. | The Cannizzaro reaction, like many side reactions, is often accelerated by higher temperatures. Reducing the temperature can favor the desired reaction pathway if it has a lower activation energy. |
| 3 | Control Stoichiometry: Use the base in stoichiometric amounts rather than in large excess. | A high concentration of hydroxide ions drives the Cannizzaro reaction.[3] |
| 4 | Alternative Synthetic Route: If the Cannizzaro reaction is unavoidable under the required basic conditions, consider an alternative synthetic strategy that avoids the use of a strong base. | For example, a reaction that can be performed under neutral or acidic conditions would circumvent this issue entirely. |
Byproduct Family 2: Products of 1,2-Hydride Shift in Condensation Reactions
In acid-catalyzed condensation reactions with amines or amides, an unexpected rearrangement can occur.
Observed Issue: In a condensation reaction with a sulfonamide, you isolate a product with a mass corresponding to the expected product plus a water molecule, but the spectroscopic data is inconsistent with the expected di-aminal structure.
Byproduct Identification:
-
N-acylaminoacetamide derivatives: For example, in a reaction with a sulfonamide, a 2-(sulfonamido)-N-sulfonylacetamide derivative may be formed.[5]
Mechanism of Formation:
The initial condensation of 4-Methoxyphenylglyoxal with two equivalents of an amine or amide forms a di-aminal intermediate. Under acidic conditions, this intermediate can be protonated, and instead of simple dehydration, a 1,2-hydride shift can occur, leading to a more stable carbocation, which then rearranges to the final amide product. This has been observed in reactions with both carboxamides and sulfonamides.[5][6]
Figure 2: Divergence from the expected condensation pathway via a 1,2-hydride shift.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Modify the Acid Catalyst: Experiment with different Brønsted or Lewis acids. A milder acid might not promote the rearrangement. | The propensity for the 1,2-hydride shift can be highly dependent on the nature and strength of the acid catalyst. |
| 2 | Solvent Effects: Investigate the use of different solvents. A less polar solvent may disfavor the formation of the carbocation intermediate that precedes the hydride shift. | Solvent polarity can significantly influence the stability of charged intermediates. |
| 3 | Temperature Control: As with the Cannizzaro reaction, running the reaction at a lower temperature may suppress the rearrangement. | Rearrangements often have a higher activation energy than the desired condensation reaction. |
| 4 | Protecting Group Strategy: If the reacting partner has other functional groups, consider a protecting group strategy to prevent side reactions that may be favored under the conditions that also promote the hydride shift. | This can simplify the reaction mixture and potentially alter the stability of the intermediates, disfavoring the rearrangement. |
Byproduct Family 3: Self-Condensation Products (Aldol-type)
The formation of oligomeric or polymeric materials is another potential issue.
Observed Issue: You observe the formation of an insoluble, often colored, precipitate or a complex mixture of high molecular weight species in your reaction.
Byproduct Identification:
-
Oligomers/Polymers: A complex mixture of higher molecular weight compounds, often difficult to characterize fully by standard NMR or MS techniques.
Mechanism of Formation:
Similar to other aldehydes, 4-Methoxyphenylglyoxal can undergo self-condensation reactions, particularly in the presence of base. This aldol-type reaction can lead to the formation of a complex mixture of oligomers. While less common than the Cannizzaro reaction, it can be a significant source of byproducts, especially if the desired reaction is slow. The presence of two carbonyl groups provides multiple sites for enolate formation and subsequent nucleophilic attack.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Control of pH: If your reaction is base-catalyzed, carefully control the pH to avoid excessively basic conditions that favor self-condensation. | A milder base or a buffered system might be beneficial. |
| 2 | Order of Addition: Add the 4-Methoxyphenylglyoxal hydrate slowly to the reaction mixture containing the other reactant and catalyst. | This maintains a low concentration of the glyoxal at any given time, minimizing the opportunity for self-reaction. |
| 3 | Increased Concentration of the Other Reactant: Use a slight excess of the other reactant to increase the probability of the desired intermolecular reaction over the self-condensation of the glyoxal. | This is a common strategy to favor a bimolecular reaction over a competing unimolecular or self-reaction pathway. |
| 4 | Purification of Starting Material: Ensure the purity of the 4-Methoxyphenylglyoxal hydrate. Certain impurities might catalyze the polymerization. | Recrystallization or other purification methods for the starting material may be necessary if you suspect that impurities are contributing to this side reaction. |
General Laboratory Best Practices for Minimizing Byproducts
-
Inert Atmosphere: For sensitive reactions, always work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde functional groups.
-
Solvent Purity: Use dry, high-purity solvents to avoid introducing water or other nucleophiles that could lead to side reactions.
-
Reaction Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or decomposition of the product.
-
Systematic Troubleshooting: When faced with an unexpected outcome, change one variable at a time (e.g., temperature, solvent, catalyst) to systematically identify the cause of the byproduct formation.[7][8]
By understanding the fundamental reactivity of 4-Methoxyphenylglyoxal hydrate and anticipating potential side reactions, you can design more robust experimental protocols, leading to higher yields and purer products in your research and development endeavors.
References
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
Chemistry Stack Exchange. Internal Cannizzaro reaction of phenylglyoxal. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
PubMed. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. [Link]
-
MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
Sources
- 1. 4-Methoxyphenylglyoxal hydrate, 95%, dry wt. basis 1 g | Request for Quote [thermofisher.com]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: 4-Methoxyphenylglyoxal Hydrate for Protein Labeling
Subject: Troubleshooting & Optimization Guide for Arginine-Selective Modification Reagent: 4-Methoxyphenylglyoxal Hydrate (4-MPGO) Target Residue: Arginine (Guanidinium group) Document ID: TS-ARG-4MPGO-2024
Introduction: The Specialist’s Reagent
Welcome to the technical support hub for 4-Methoxyphenylglyoxal (4-MPGO) . As a Senior Application Scientist, I often see researchers turn to this reagent when they need to probe the functional role of Arginine residues or map binding sites. Unlike Lysine-targeting NHS esters, 4-MPGO targets the guanidinium group, a critical player in protein-protein interactions and enzyme active sites due to its positive charge and hydrogen-bonding capability.
However, 4-MPGO is not a "fire-and-forget" reagent. It presents unique chemical challenges—specifically regarding adduct stability , stoichiometry , and solubility —that differ significantly from standard amine chemistry. This guide addresses those challenges with mechanistic precision.
Part 1: Critical Challenges & Mechanistic Insights
The Stability Paradox (Reversibility)
The Issue: Users often report successful labeling immediately after reaction, but the signal (fluorescence or mass shift) vanishes after overnight dialysis or storage. The Mechanism: Unlike the stable amide bond formed by NHS esters, the reaction between a 1,2-dicarbonyl (like 4-MPGO) and Arginine forms a cis-diol or imidazolone adduct. This adduct is thermodynamically unstable at physiological or alkaline pH. It undergoes slow hydrolysis, regenerating the original Arginine and releasing the reagent [1, 2]. The Fix: You must stabilize the adduct by lowering the pH (acidification) or analyzing immediately.
The Stoichiometry Trap (1:1 vs. 2:1)
The Issue: Mass spectrometry spectra show complex, heterogeneous peaks rather than a clean single-label shift. The Mechanism: The "classic" stable product is the Takahashi adduct , which involves two glyoxal molecules condensing with one guanidine group (2:1 ratio). However, under certain conditions (steric hindrance or low reagent excess), a 1:1 adduct can form. This creates a heterogeneous population of labeled proteins, complicating quantitative analysis [1, 3].
The Solubility Barrier
The Issue: The "4-Methoxy" group adds hydrophobicity compared to unsubstituted Phenylglyoxal (PGO). The "hydrate" form implies water content that must be accounted for in molar calculations. The Mechanism: While PGO is water-soluble, 4-MPGO requires organic co-solvents (DMSO or Ethanol) to fully dissolve before being introduced to the aqueous protein buffer. Failure to do so results in micro-precipitation and inconsistent labeling efficiency.
Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction Efficiency & Stability
Q1: "I labeled my protein at pH 8.0, but after dialysis into PBS (pH 7.4), the modification is gone. What happened?"
-
Diagnosis: Spontaneous hydrolysis. The 4-MPGO-Arginine adduct is reversible at neutral/alkaline pH.
-
Solution:
-
Acidify: If your downstream application allows, lower the pH to < 4.0 immediately after the reaction. The adduct is significantly more stable in acidic conditions [2].
-
Skip Dialysis: Use rapid desalting columns (e.g., PD-10 or Zeba spin columns) equilibrated in an acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.0) instead of overnight dialysis.
-
Borate Stabilization: Include 50-100 mM Borate in your buffer. Borate complexes with the cis-diol moiety of the adduct, locking it in a more stable cyclic form [4].
-
Q2: "What is the optimal pH for the labeling reaction itself?"
-
Recommendation: pH 7.5 – 8.5 .
-
Reasoning: The guanidinium group (pKa ~12.5) is protonated at physiological pH. However, a small fraction of the unprotonated form is required for nucleophilic attack on the dicarbonyl. A slightly alkaline pH promotes the reaction rate without causing rapid hydrolysis of the reagent itself [1, 5].
Category B: Selectivity & Side Reactions[1]
Q3: "I am seeing modification of Lysine residues in my Mass Spec data. I thought this was Arginine-specific?"
-
Diagnosis: Loss of selectivity due to high pH or excessive reagent.
-
Analysis: While 4-MPGO prefers Arginine, it can react with the
-amino group of Lysine and the N-terminal -amine, particularly at pH > 8.5 or with long incubation times [5]. -
Solution:
Category C: Reagent Handling[4]
Q4: "The 4-MPGO hydrate powder clumps and is hard to weigh. How do I ensure accurate concentration?"
-
Technical Note: As a hydrate, the reagent contains water molecules in the crystal lattice.
-
Protocol:
-
Do not rely on the anhydrous molecular weight (MW ~178.18 g/mol for 4-methoxy). Check the specific batch CoA for the water content or use the hydrate MW.
-
Dissolve the powder in anhydrous DMSO to make a high-concentration stock (e.g., 100 mM).
-
Check the concentration spectrophotometrically if an extinction coefficient is available, or use the stock immediately. Do not store aqueous stocks; glyoxals can polymerize or oxidize.
-
Part 3: Optimized Labeling Protocol
Objective: Selective labeling of surface Arginine residues with 4-MPGO.
Materials
-
Protein: 1 mg/mL in PBS (pH 7.4) or Bicarbonate buffer (pH 8.0). Avoid Tris or buffers with primary amines.
-
Reagent: 4-Methoxyphenylglyoxal hydrate (Freshly prepared 50 mM stock in DMSO).
-
Quenching/Stabilization Buffer: 0.2 M Arginine (pH 7) or 100 mM Sodium Acetate (pH 4.0).
Step-by-Step Workflow
-
Preparation: Calculate the volume of 4-MPGO stock needed for a 20-fold molar excess over the protein.
-
Initiation: Add the 4-MPGO stock to the protein solution. Ensure the final DMSO concentration is < 5% to prevent protein denaturation.
-
Incubation: Incubate at 25°C for 30–60 minutes in the dark (if the derivative is light-sensitive).
-
Stabilization (Critical):
-
Option A (For immediate analysis): Acidify the reaction mixture to pH 3–4 using dilute HCl or Acetate buffer.
-
Option B (For functional assays): Pass through a desalting column equilibrated with 50 mM Borate buffer, pH 7.5 . The borate will stabilize the adduct [4].
-
-
Quenching: If acidification is not possible, add excess free Arginine (0.2 M final) to scavenge unreacted reagent.
Part 4: Visualizations
Figure 1: Reaction Mechanism & Stabilization
This diagram illustrates the formation of the 2:1 Takahashi adduct and the role of Borate in stabilization.
Caption: The reaction of Arginine with Phenylglyoxal derivatives forms a heterocyclic adduct that is susceptible to hydrolysis.[2] Borate buffer can trap the cis-diol intermediate, preventing reversal.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common 4-MPGO labeling failures.
Part 5: Quantitative Data Summary
Table 1: Physico-Chemical Properties & Reaction Parameters
| Parameter | Specification / Guideline | Note |
| Reagent MW | ~178.18 g/mol (Anhydrous) | Always check CoA for Hydrate water content. |
| Target Residue | Arginine (Guanidinium) | High Selectivity |
| Optimal pH | 7.5 – 8.5 | Balance between reactivity and hydrolysis. |
| Adduct Stability | Low at pH > 7; High at pH < 4 | Reversible modification. |
| Stoichiometry | 2:1 (Reagent:Arg) typical | "Takahashi Adduct" is the major product. |
| Solvent | DMSO or Ethanol stock | Poor solubility in pure water. |
References
-
Takahashi, K. (1968). "The Reaction of Phenylglyoxal with Arginine Residues in Proteins." Journal of Biological Chemistry, 243(23), 6171-6179. Link
- Vandenbussche, G., et al. (1995). "Stabilization of Phenylglyoxal-Arginine Adducts." Biochemistry.
- Bermúdez, A., et al. (2016). "Mass Spectrometry of Arginine Modifications." Journal of Proteomics. (Discussion on 1:1 vs 2:1 adduct heterogeneity).
-
Bison, S., et al. (2025). "Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates." PubMed. Link
-
Thermo Fisher Scientific. "Protein Labeling Reagents & Chemistries." Technical Handbook. Link
(Note: Specific "4-Methoxy" citations are extrapolated from the foundational Phenylglyoxal literature [1, 5] as the reaction mechanism is identical, with variations only in kinetics and solubility.)
Sources
Technical Support Center: 4-Methoxyphenylglyoxal (4-MPG) Stability & Optimization
Role: Senior Application Scientist Subject: Troubleshooting Stability & Reactivity of 4-Methoxyphenylglyoxal Hydrate Reference ID: TS-4MPG-2024-01
The Stability Paradox: Why Your Reagent Degrades
As researchers, we often treat 4-Methoxyphenylglyoxal (4-MPG) as a standard shelf-stable reagent. However, in solution, it behaves as a dynamic "chameleon." Understanding the equilibrium between its storage form (hydrate) and its reactive form (dicarbonyl) is critical for experimental success.
The Mechanism of Instability
4-MPG is supplied as a hydrate (gem-diol) because the free dicarbonyl is hygroscopic and prone to polymerization. In solution, three competing pathways dictate the fate of your experiment:
-
Dehydration (Activation): The hydrate releases water to form the reactive vicinal dicarbonyl. This is required for arginine modification.
-
Arginine Modification (Desired): The dicarbonyl reacts with the guanidinium group of arginine to form a stable cis-diol adduct (Takahashi reaction).
-
Intramolecular Cannizzaro (Degradation): In alkaline conditions (pH > 8.5), the dicarbonyl undergoes an irreversible 1,2-hydride shift, collapsing into 4-methoxymandelic acid . This molecule is spectroscopically distinct but chemically inert toward arginine.
Pathway Visualization
The following diagram illustrates the kinetic competition that occurs in your reaction tube.
Figure 1: Kinetic competition between activation, conjugation, and irreversible degradation via the Cannizzaro pathway.
Troubleshooting Guide
Identify your issue below to find the immediate technical resolution.
Symptom A: Loss of Bioconjugation Efficiency
Observation: You observe weak or no labeling of arginine residues, despite using fresh powder.
-
Root Cause: Buffer-Induced Degradation. You likely prepared the 4-MPG stock in an alkaline buffer (e.g., pH 9.0 bicarbonate) and let it sit. The Cannizzaro rearrangement half-life decreases exponentially as pH rises.
-
Solution:
-
Prepare 4-MPG stock in anhydrous DMSO or water (pH ~5-6).
-
Add the stock to the protein/peptide solution immediately before starting the incubation.
-
Keep reaction pH between 7.5 and 8.0 . Do not exceed pH 8.5 unless kinetics are strictly monitored.
-
Symptom B: Precipitation in Aqueous Buffer
Observation: Upon adding 4-MPG stock to your sample, the solution turns cloudy.
-
Root Cause: Solubility Limit. While the hydrate is water-soluble, the hydrophobic methoxy-phenyl ring limits solubility in high-salt buffers, especially at concentrations >10 mM.
-
Solution:
-
Dissolve the master stock in DMSO (up to 50-100 mM).
-
Dilute into the aqueous reaction buffer such that the final DMSO concentration is <5% (v/v). This maintains solubility while preserving protein structure.
-
Symptom C: Unexpected UV-Vis Absorbance
Observation: The absorbance maximum (
-
Root Cause: Ring Oxidation or Rearrangement. The dicarbonyl chromophore has a distinct UV signature. Conversion to mandelic acid destroys the dicarbonyl system, altering the spectrum.
-
Solution:
-
Use UV-Vis as a QC tool. 4-MPG should show distinct absorbance (typically near 280nm region, distinct from protein).
-
If the spectrum resembles simple anisole (methoxybenzene) derivatives without the dicarbonyl shoulder, discard the stock.
-
Optimized Experimental Protocols
Protocol 1: Preparation of Stable Stock Solution
Use this method to ensure maximum reactive species availability.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Prevents hydration equilibrium; halts hydrolysis. |
| Concentration | 50 mM | High enough to allow small volume additions; prevents precipitation. |
| Storage | -20°C (Desiccated) | Protects from atmospheric moisture which catalyzes degradation. |
| Shelf Life | 1 Month (Frozen) | Even in DMSO, slow oxidation can occur. |
Protocol 2: Arginine Labeling (Standardized)
Valid for proteins and peptides.
-
Buffer Prep: Prepare 50 mM HEPES or NaHCO₃, pH 7.5 – 8.0.
-
Critical: Avoid amine-containing buffers (Tris, Glycine) if possible, as they can form Schiff bases, though Arginine reaction is generally selective.
-
-
Protein Equilibration: Adjust protein concentration to 1–5 mg/mL in the buffer.
-
Reagent Addition:
-
Thaw 50 mM 4-MPG DMSO stock.
-
Add to protein at a 10-fold molar excess over total Arginine residues.
-
Example: For a protein with 5 Args at 10 µM protein conc., use 500 µM 4-MPG.
-
-
Incubation: Incubate at 25°C for 30–60 minutes in the dark.
-
Note: Extended incubation (>2 hours) favors hydrolysis over conjugation.
-
-
Quenching: Remove excess reagent via desalting column (PD-10) or dialysis. Chemical quenching is difficult due to the reversibility of the adduct in some conditions.
Frequently Asked Questions (FAQ)
Q: Can I store 4-MPG in water at 4°C? A: No. In water, 4-MPG exists in equilibrium with its hydrate. Over time, trace acidity or alkalinity from the container or atmosphere will catalyze the disproportionation to 4-methoxymandelic acid. Always prepare aqueous solutions immediately before use.
Q: Why use 4-Methoxyphenylglyoxal instead of standard Phenylglyoxal (PGO)? A: The methoxy group provides two advantages:
-
Spectroscopic Handle: It alters the UV absorbance, potentially allowing for easier quantification of the degree of labeling compared to PGO.
-
Solubility: It slightly modifies the hydrophobicity, which can be useful for accessing buried arginine residues in hydrophobic pockets.
Q: Is the reaction reversible? A: Yes, to an extent. The arginine-glyoxal adduct (dihydroxyimidazolidine derivative) is stable at acidic and neutral pH but can slowly reverse in the absence of excess reagent or at high pH. For permanent labeling, some protocols suggest stabilization, but for most analytical applications (like peptide mapping), the adduct is sufficiently stable.
Q: My protocol uses pH 9.0. Is that wrong? A: It is risky. While the reaction rate with arginine increases at pH 9.0 (due to deprotonation of the guanidinium group, pKa ~12), the degradation rate of the reagent increases even faster. pH 7.5–8.0 is the "Goldilocks" zone: fast enough for labeling, slow enough for reagent stability.
References
-
Takahashi, K. (1968). The Reaction of Phenylglyoxal with Arginine Residues in Proteins.[1][2] Journal of Biological Chemistry, 243(23), 6171–6179.[1]
-
Vandenberghe, I., et al. (2025). Reaction of phenylglyoxal and related agents with proteins. ResearchGate.[3][4]
-
Thermo Fisher Scientific. (n.d.). 4-Methoxyphenylglyoxal hydrate Product Specifications. Thermo Fisher Scientific.
-
Sigma-Aldrich. (n.d.). Arginine-Directed Bioconjugation: Triazolylphenylglyoxal Reagents. Sigma-Aldrich Technical Article.
Sources
Technical Support Center: Scale-Up Syntheses Using 4-Methoxyphenylglyoxal Hydrate
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2026-02-10
Introduction: The Dicarbonyl Paradox
Welcome to the technical guide for 4-Methoxyphenylglyoxal hydrate (4-MPG). This reagent is a potent electrophile used extensively in the synthesis of bioactive heterocycles (quinoxalines, imidazoles) and bioconjugation (arginine-specific modification).
The Core Challenge: 4-MPG exists in a delicate equilibrium. Its hydrated form (gem-diol) confers stability for storage, but its anhydrous dicarbonyl form is required for reactivity. Scaling up reactions involving 4-MPG requires mastering three variables: Stoichiometric Precision (water content), Thermodynamic Control (exotherm management), and pH Sensitivity (avoiding Cannizzaro disproportionation).
Module 1: Reagent Integrity & Stoichiometry
The "Hydrate" Variable
Unlike standard reagents where Molecular Weight (MW) is constant, 4-MPG has a variable MW depending on its hydration state. Commercial sources often label it as a monohydrate (
Impact: Assuming a theoretical MW of 182.17 without verification leads to under-charging the reagent, resulting in incomplete conversion of your expensive nucleophiles (e.g., diamines or proteins).
Protocol 1.1: Critical Quality Attribute (CQA) Check
Before starting any pilot-scale reaction (>50g), perform this validation:
-
Visual Inspection:
-
Pass: White to pale yellow crystalline powder.
-
Fail: Orange/brown sticky solid (indicates polymerization or oxidation to 4-methoxybenzoic acid).
-
-
Water Content Determination (Karl Fischer):
-
Do not rely on NMR integration of the water peak (D2O exchange makes this unreliable).
-
Use volumetric Karl Fischer (KF) titration.
-
Calculation:
-
-
Solubility Test: Dissolve 100mg in 1mL DMSO. It should be clear. Turbidity implies oligomerization.
Module 2: Reaction Control (Thermodynamics)
Case Study: Synthesis of Quinoxalines (Condensation with Diamines)
The reaction of 4-MPG with o-phenylenediamine is the industry standard for benchmarking reactivity. It is rapid and highly exothermic.
Scale-Up Risk: In milligram batches, the heat dissipates. In kilogram batches, the exotherm can trigger a runaway reaction or promote tar formation (oligomerization).
Experimental Protocol: Controlled Condensation
Target: 6-(4-methoxyphenyl)quinoxaline
| Parameter | Specification | Rationale |
| Solvent | Ethanol/Water (1:[1]1) or IPA | Water helps solubilize the hydrate; alcohol dissolves the diamine. |
| Temperature | Start at 0°C | Critical: The initial condensation is fast. Starting cold dampens the exotherm. |
| Addition Mode | Portion-wise (Solid) | Do not dump 4-MPG all at once. Add in 4 portions over 20 mins. |
| pH Control | Neutral (pH 6-7) | Avoid Base. pH > 9 triggers Cannizzaro disproportionation. |
Visualizing the Pathway & Risks
Figure 1: Reaction pathway showing the primary condensation route versus pH-dependent and thermal degradation pathways.
Module 3: Downstream Processing (Purification)
The "Sticky Solid" Problem
4-MPG derivatives often "oil out" rather than crystallize during aqueous workups due to the lipophilic methoxy-phenyl group fighting against the polar heterocycle.
Troubleshooting Guide: Isolation
Scenario A: Product Oils Out
-
Cause: Solvent mixture is too polar (high water content) or product is supersaturated.
-
Fix:
-
Decant the aqueous supernatant.
-
Dissolve the oil in minimal hot Ethanol (or Ethyl Acetate).
-
Seeding: Scratch the flask wall or add a seed crystal.
-
Slow cooling to 4°C. Do not crash cool (traps impurities).
-
Scenario B: Tailing on Silica Gel
-
Cause: Imidazoles and quinoxalines are basic. They interact strongly with acidic silanols on silica gel.
-
Fix:
-
Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.
-
Mobile Phase: Add 1% TEA or 1%
to your eluent (e.g., DCM/MeOH + 1% ). -
Alternative: Use Neutral Alumina instead of silica.
-
Frequently Asked Questions (FAQ)
Q1: Can I dry 4-MPG in a vacuum oven to remove the water? A: NO. Heating 4-MPG under vacuum often leads to polymerization. The anhydrous yellow oil is far less stable than the white hydrate powder. Calculate the water and adjust your stoichiometry instead of trying to remove it [1].
Q2: My reaction turned dark black immediately upon adding base. Why? A: You likely triggered the Cannizzaro Reaction . Aryl glyoxals in strong base (NaOH/KOH) undergo disproportionation to form 4-methoxymandelic acid and the corresponding alcohol. Keep pH < 8 unless the specific mechanism (e.g., certain multicomponent reactions) demands it [2].
Q3: Is this reagent compatible with arginine residues in proteins? A: Yes, phenylglyoxals are specific for arginine modification. However, the resulting dihydroxyimidazolidine adduct is reversible. For permanent labeling, the adduct must be stabilized (often by borate buffers) or used in conditions where reversibility is acceptable [3].
References
-
Aryl Glyoxal Stability & Applications
-
Cannizzaro Reaction Mechanism
-
Analytical Derivatization (Validation)
- Title: High-performance liquid chromatography determination of glyoxal... using 4-methoxy-o-phenylenediamine.
- Source: Analytical Biochemistry (Elsevier).
-
URL:[Link]
- Title: Process for purifying imidazoles and imidazol-based agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
Technical Support Center: 4-Methoxyphenylglyoxal (4-MPG) Hydrate Reactivity
Topic: Impact of pH on Arginine-Selective Bioconjugation
Core Reactivity Profile: The pH Paradox
Executive Summary for Application Scientists:
The reaction between 4-Methoxyphenylglyoxal (4-MPG) and arginine is a delicate balance between nucleophilicity and electrophile stability . Unlike lysine-targeting NHS esters which require deprotonation of the amine (pH > 8.0), arginine modification targets the guanidinium group, which remains protonated (
The reaction relies on the equilibrium concentration of the unprotonated guanidino species (which is low but reactive) and the hydration state of the glyoxal.
Thermodynamic vs. Kinetic Trade-offs
| pH Zone | Reaction Kinetics | Specificity | Stability (Reagent) | Mechanistic Outcome |
| Acidic (pH < 7.0) | Slow | High | High | Protonation of the guanidino group is maximal; nucleophilic attack is rate-limiting. |
| Neutral (pH 7.5 - 8.5) | Optimal | High | Moderate | "Sweet spot" for bioconjugation. Sufficient nucleophilicity without triggering lysyl-amine competition. |
| Alkaline (pH > 9.0) | Fast | Low | Poor | Rapid reaction, but high risk of Cannizzaro disproportionation (reagent destruction) and non-specific lysine modification. |
Troubleshooting Guides & FAQs
Category A: Low Conjugation Efficiency
Q: I am reacting 4-MPG with my protein at pH 7.4 in PBS, but I see <10% modification. Why?
Diagnosis:
While pH 7.4 is physiological, the 4-methoxy substituent on the phenyl ring is an electron-donating group (EDG). This renders the
Corrective Action:
-
Shift pH to 8.0 - 8.3: A slight increase in pH significantly increases the effective nucleophilicity of the arginine side chain without compromising specificity.
-
Check Your Buffer: Ensure you are not using Tris, Glycine, or any primary amine buffer. These will react with 4-MPG, scavenging the reagent before it touches your protein.
-
Recommended: Phosphate, HEPES, MOPS, or Bicarbonate.
-
Category B: Adduct Instability (Reversibility)
Q: I successfully labeled my protein, but after dialysis, the signal/modification was lost. Is the bond hydrolyzing?
Diagnosis: Yes. The reaction of glyoxals with arginine forms a cis-diol adduct (dihydroxyimidazolidine derivative). This adduct is reversible and susceptible to hydrolysis, especially if the excess reagent is removed.
Corrective Action: The Borate Stabilization Protocol The cis-diol structure can be "locked" by complexation with borate.
-
Protocol Adjustment: Perform the reaction or the subsequent dialysis in a buffer containing 50 mM Borate (pH 8.0) .
-
Mechanism: Borate forms a cyclic ester with the cis-diol on the arginine adduct, thermodynamically stabilizing it against hydrolysis.
Category C: Non-Specific Binding & Precipitation
Q: My reaction mixture turned cloudy, and I see modification of Lysine residues. I was working at pH 9.5 to speed up the reaction.
Diagnosis: At pH > 9.0, two detrimental pathways activate:
-
Lysine Modification: The
-amino group of lysine ( ) becomes significantly deprotonated and competes with arginine. -
Cannizzaro Reaction: The 4-MPG reagent undergoes intramolecular disproportionation (hydride shift) to form 4-methoxymandelic acid. This destroys the reagent and alters the pH.
Corrective Action:
-
Strict pH Cap: Do not exceed pH 8.5.
-
Stoichiometry Control: High concentrations of glyoxals at high pH can lead to polymerization. Use a 10-50 fold molar excess, not more.
Visualizing the Reaction Landscape
Figure 1: Mechanistic Pathways & pH Influence
Caption: The dual pathway of 4-MPG. Pathway A (Green) represents the desired Arginine conjugation stabilized by Borate. Pathway B (Red) represents the degradative Cannizzaro reaction favored at high pH.
Validated Experimental Protocol
Method: Arginine-Selective Labeling with Borate Stabilization Objective: To modify arginine residues while preventing adduct hydrolysis.
Materials
-
Reagent: 4-Methoxyphenylglyoxal Hydrate (Freshly prepared in DMSO or water).
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.
-
Stabilization Buffer: 50 mM Sodium Borate, pH 8.0.
Step-by-Step Workflow
-
Preparation:
-
Dissolve target protein in Reaction Buffer to 1–5 mg/mL.
-
Critical: Ensure no amine-containing buffers (Tris, Glycine) are present. Dialyze if necessary.
-
-
Reaction:
-
Add 4-MPG to the protein solution.
-
Ratio: Use a 20-fold molar excess of 4-MPG over total Arginine residues (not just protein molarity).
-
Incubation: Incubate at 25°C for 2–4 hours in the dark. (Note: 4-MPG reacts slower than PGO; extended time is required).
-
-
Stabilization (The "Stop" Step):
-
Option A (Quench): Add Arginine (free amino acid) to excess to quench unreacted reagent.
-
Option B (Exchange): Immediately pass the reaction through a desalting column (e.g., PD-10) equilibrated with Stabilization Buffer (Borate) .
-
-
Storage:
-
Store the labeled protein in the Borate buffer. The borate-diol complex prevents the reversal of the modification.
-
Figure 2: Troubleshooting Decision Tree
Caption: Logical flow for diagnosing experimental failures with 4-MPG conjugation.
References
-
Takahashi, K. (1968). The Reaction of Phenylglyoxal with Arginine Residues in Proteins.[1][2][3][4] Journal of Biological Chemistry, 243(23), 6171–6179.[5] Link
-
Borders, C. L., & Riordan, J. F. (1975). An Essential Arginyl Residue in Creatine Kinase. Biochemistry, 14(21), 4699–4704. (Establishes borate stabilization of arginyl adducts). Link
-
Vander Jagt, D. L., & Han, L. P. (1973). Kinetics and Mechanism of the Phenylglyoxal-Arginine Reaction. Biochemistry, 12(25), 5161-5167. Link
-
BenchChem Technical Support. (2025). Reaction Kinetics of 4-Acetamidophenylglyoxal Hydrate. BenchChem Application Notes. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand-selective modulation of the permeability transition pore by arginine modification. Opposing effects of p-hydroxyphenylglyoxal and phenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation: Leveraging 4-Methoxyphenylglyoxal Hydrate for Enhanced Analyte Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the separation, identification, and quantification of drug substances, impurities, and other critical components. The reliability of HPLC data is paramount, and this is ensured through a meticulous validation process that establishes the method's suitability for its intended purpose.
This guide provides an in-depth technical exploration of HPLC method validation, with a specialized focus on the application of 4-Methoxyphenylglyoxal hydrate as a pre-column derivatization reagent. We will delve into the causality behind experimental choices, present comparative data with alternative derivatizing agents, and offer detailed, field-proven protocols to ensure scientific integrity and trustworthiness in your analytical workflows.
The Imperative of Derivatization in HPLC
Many analytes, particularly those lacking a chromophore or fluorophore, exhibit poor detection characteristics by common HPLC detectors like UV-Vis or fluorescence detectors. Derivatization, the chemical modification of an analyte, is a powerful strategy to enhance detectability. This is especially crucial for the analysis of amino acids, peptides, and other compounds with guanidino groups, which are often present at low concentrations in complex biological matrices.
4-Methoxyphenylglyoxal hydrate emerges as a valuable tool in this context. Its reaction with the guanidino group of molecules like arginine and other guanidino compounds yields a highly fluorescent derivative, significantly amplifying the signal-to-noise ratio and enabling sensitive and selective quantification.
HPLC Method Validation with 4-Methoxyphenylglyoxal Hydrate: A Step-by-Step Protocol
The validation of an HPLC method is a systematic process that evaluates several key parameters to ensure its reliability. This protocol is designed to be a self-validating system, where the experimental choices are justified by established scientific principles and regulatory guidelines, primarily drawing from the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow
Caption: Comparison of derivatization reaction mechanisms.
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC methods using these three derivatizing agents for the analysis of amino acids like arginine. It is important to note that these values are compiled from different studies and are intended for comparative purposes.
| Parameter | 4-Methoxyphenylglyoxal Hydrate (Hypothetical) | Ninhydrin | o-Phthalaldehyde (OPA) |
| Specificity | High for guanidino groups | Reacts with primary and secondary amines | Reacts with primary amines |
| Detection | Fluorescence | UV-Vis (570 nm) | Fluorescence |
| LOD | Low pmol to fmol range | nmol range | pmol to fmol range |
| LOQ | Low pmol to fmol range | nmol range | pmol to fmol range |
| Linearity (r²) | > 0.998 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 3% | < 5% | < 5% |
| Reaction Conditions | Mild to moderate heating | High temperature | Room temperature |
| Derivative Stability | Generally stable | Can be unstable | Derivatives can be unstable |
Expert Insights and Causality
-
4-Methoxyphenylglyoxal Hydrate: The primary advantage of this reagent is its high specificity for the guanidino group, which is particularly beneficial when analyzing arginine or arginine-containing peptides in complex matrices, as it minimizes interference from other amino acids. The formation of a highly fluorescent derivative leads to excellent sensitivity, making it suitable for trace analysis. The methoxy group on the phenyl ring enhances the fluorescence quantum yield of the derivative compared to unsubstituted phenylglyoxal.
-
Ninhydrin: A classic and robust reagent, ninhydrin's main advantage is its ability to react with both primary and secondary amines, providing a more comprehensive amino acid profile. [1]However, the reaction requires high temperatures, and the resulting colored product (Ruhemann's purple) has lower sensitivity compared to fluorescent derivatives, leading to higher detection limits. [1]
-
o-Phthalaldehyde (OPA): OPA offers the significant advantage of rapid derivatization at room temperature in the presence of a thiol, making it amenable to automation. [2]The resulting isoindole derivatives are highly fluorescent, providing excellent sensitivity. [2]However, OPA does not react with secondary amines like proline, and the derivatives can be unstable, requiring careful timing of the analysis after derivatization. [3]
Conclusion and Recommendations
The validation of HPLC methods is a critical activity in ensuring the quality and reliability of analytical data. When dealing with analytes that are challenging to detect, derivatization is an indispensable tool.
4-Methoxyphenylglyoxal hydrate presents a compelling option for the sensitive and selective analysis of arginine and other guanidino-containing compounds. Its high specificity and the formation of a highly fluorescent derivative offer significant advantages in terms of minimizing matrix interference and achieving low detection limits.
Ninhydrin remains a workhorse for general amino acid analysis due to its broad reactivity, though it is less sensitive than fluorescence-based methods.
o-Phthalaldehyde (OPA) is an excellent choice for high-throughput analysis of primary amino acids due to its rapid, room-temperature reaction and high sensitivity.
The selection of the most appropriate derivatizing agent ultimately depends on the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity. A thorough understanding of the chemistry and performance characteristics of each option, as presented in this guide, will empower researchers and scientists to make informed decisions and develop robust, reliable, and validated HPLC methods.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
ARBRO Pharmaceuticals. Amino Acid Analysis by Post-column Derivatization. [Link]
-
Agilent Technologies. Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. 2017. [Link]
-
Aspö, A. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. 2023. [Link]
-
Hikal, A. H., & Jones, A. D. (2014). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 176–183. [Link]
-
Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of biochemistry, 81(2), 395-402. [Link]
Sources
- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 3. scribd.com [scribd.com]
Assessing the Efficiency of 4-Methoxyphenylglyoxal Hydrate in Protein Modification
Executive Summary
4-Methoxyphenylglyoxal hydrate (4-MPG) represents a specialized alternative to the standard arginine-modifying reagent, Phenylglyoxal (PG). While PG is the industry "workhorse" for rapid, broad-spectrum arginine labeling, 4-MPG offers a "precision" profile . Due to the electron-donating effect of the para-methoxy group, 4-MPG exhibits slower reaction kinetics, which translates to enhanced selectivity for highly accessible arginine residues and reduced risk of non-specific modification. This guide evaluates 4-MPG against its primary alternatives, providing the mechanistic grounding and protocols necessary for its application in high-fidelity protein characterization.
Mechanistic Grounding: The Chemistry of Arginine Targeting
To understand the efficiency of 4-MPG, one must first master the underlying chemistry. Like its parent compound Phenylglyoxal, 4-MPG targets the guanidinium group of arginine. However, the presence of the methoxy group alters the electrophilicity of the dicarbonyl core.
The Reaction Pathway
The modification proceeds through a condensation reaction between the 1,2-dicarbonyl of 4-MPG and the guanidino group of arginine.
-
Reversible Addition: The guanidine nitrogen attacks the aldehyde carbonyl, forming a dihydroxyimidazolidine intermediate.
-
Irreversible Condensation: In the presence of excess reagent (typically 2:1 stoichiometry), a second condensation occurs, leading to a stable heterocyclic adduct (often a derivative of imidazolone or the "Takahashi adduct").
Why the "Hydrate"? 4-MPG is supplied as a hydrate to ensure shelf stability. In aqueous solution, the hydrate equilibrium shifts to release the reactive dicarbonyl species required for the reaction.
Diagram: Mechanistic Pathway
The following diagram illustrates the reaction of Arginine with 4-MPG, highlighting the critical intermediate steps.
Caption: Reaction pathway of Arginine modification by 4-Methoxyphenylglyoxal. The formation of the stable adduct typically requires two moles of reagent per guanidino group.
Comparative Analysis: 4-MPG vs. Alternatives
The choice between 4-MPG and other reagents depends on the experimental goal: Speed vs. Selectivity .
The "Electron Donor" Effect
The para-methoxy group on 4-MPG is an Electron Donating Group (EDG). In contrast to the unsubstituted phenyl ring of PG, the methoxy group pushes electron density into the ring, slightly reducing the positive character (electrophilicity) of the adjacent carbonyl carbon.
-
Consequence: The reaction rate is slower than PG (estimated 10-20x slower based on analog data with p-hydroxyphenylglyoxal [1]).
-
Benefit: Slower kinetics allow for thermodynamic control, favoring the modification of only the most solvent-exposed and reactive arginine residues, minimizing structural perturbation.
Comparison Table
| Feature | Phenylglyoxal (PG) | 4-Methoxyphenylglyoxal (4-MPG) | Cyclohexanedione (CHD) |
| Primary Target | Arginine (Guanidino) | Arginine (Guanidino) | Arginine (Guanidino) |
| Reaction Rate | Fast (< 60 min) | Moderate/Slow (2-4 hours) | Slow (requires overnight) |
| Selectivity | Moderate (can hit Lys at high pH) | High (Kinetic control) | High (reversible) |
| Reversibility | Irreversible (mostly) | Irreversible | Reversible (with Hydroxylamine) |
| Spectral Tag | Weak UV Absorbance | Distinct UV Absorbance | None (unless derivatized) |
| Best Use Case | Rapid blocking; total Arg count | Site-specific labeling; monitoring | Temporary blocking; folding studies |
Experimental Protocol: High-Fidelity Labeling
This protocol is designed for the modification of a purified protein (e.g., 1-5 mg/mL) to assess accessible arginine residues.
Reagents
-
Buffer: 50 mM Sodium Bicarbonate or Sodium Phosphate, pH 8.0. (Avoid amine-containing buffers like Tris or Glycine).
-
4-MPG Stock: Prepare fresh 50 mM 4-Methoxyphenylglyoxal hydrate in absolute ethanol or DMSO.
-
Quenching Agent: 1 M L-Arginine (pH 8.0).
Step-by-Step Workflow
-
Preparation: Dilute the protein to 1-2 mg/mL in the reaction buffer. Ensure pH is strictly between 7.5 and 8.5.
-
Reaction Initiation: Add 4-MPG stock to the protein solution.
-
Ratio: Use a 50-fold molar excess of 4-MPG over the total number of arginine residues.
-
Note: The high excess drives the formation of the stable 2:1 adduct.
-
-
Incubation: Incubate at 25°C for 3 hours in the dark.
-
Expert Insight: Unlike PG, which reacts in 30-60 mins, 4-MPG requires longer due to the EDG effect.
-
-
Quenching: Add L-Arginine to a final concentration of 50 mM. Incubate for 15 minutes to scavenge excess reagent.
-
Purification: Remove excess reagent and byproducts via desalting column (e.g., PD-10) or dialysis against PBS.
Diagram: Experimental Workflow
Caption: Optimized workflow for protein modification using 4-Methoxyphenylglyoxal.
Validation & Troubleshooting
How do you know the reaction worked?
UV-Vis Spectroscopy (Self-Validating System)
The modification of arginine by phenylglyoxal derivatives typically introduces a new chromophore.
-
Method: Measure the absorbance spectrum of the modified protein vs. the native protein.
-
Signal: Look for an increase in absorbance in the 300–350 nm region (characteristic of the heterocyclic adduct) or specific bands around 250-280 nm that are distinct from the protein baseline [1].
Mass Spectrometry (Definitive Proof)
-
Mass Shift: The addition of one 4-MPG moiety (C9H8O2) adds +148.05 Da . However, the stable adduct often involves two MPG molecules and loss of water.
-
Target Mass: Look for mass shifts of +260-280 Da per arginine (corresponding to the condensation of two MPG molecules minus water).
Activity Assay
If the arginine is in the active site (e.g., anion binding site), expect a time-dependent loss of enzymatic activity that follows pseudo-first-order kinetics.
References
-
Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Source: PubMed / Biochem Int. [Link] Context: Establishes the comparative reaction rates of phenylglyoxal vs. para-substituted derivatives, serving as the kinetic basis for 4-MPG analysis.
-
The Reaction of Phenylglyoxal with Arginine Residues in Proteins. Source: Journal of Biological Chemistry [Link] Context: The foundational text on the mechanism, stoichiometry, and stability of glyoxal-arginine adducts.
-
Arginine-Selective Chemical Labeling Approach for Identification and Enrichment. Source: NCBI / PMC [Link] Context: Provides modern mass spectrometry validation data for arginine-selective reagents.
Biological Efficacy & Protocol Guide: 4-Methoxyphenylglyoxal Hydrate vs. Phenylglyoxal
The following guide provides an in-depth technical analysis of 4-Methoxyphenylglyoxal hydrate (4-MPG) compared to its parent compound, Phenylglyoxal (PGO), and other dicarbonyl reagents.
Executive Summary
4-Methoxyphenylglyoxal hydrate (4-MPG) is a specialized
-
PGO: High electrophilicity, fast reaction kinetics (
), risk of non-specific modification at high pH. -
4-MPG: Attenuated electrophilicity, slower kinetics, enhanced specificity for guanidino groups over amino groups (lysine), and potential for generating distinct fluorescent adducts.
This guide details the mechanistic basis of these differences, provides comparative data, and outlines self-validating experimental protocols for their use in drug development and enzymology.
Mechanistic Insight: The Arginine-Dicarbonyl Reaction
The biological efficacy of 4-MPG relies on the Maillard-type condensation between vicinal dicarbonyls and the guanidino group of arginine. Unlike lysine-targeting reagents (e.g., NHS-esters), dicarbonyls target the unique geometry and pKa (~12.5) of arginine.[1][2][3]
Reaction Pathway
The reaction proceeds through a reversible Schiff base intermediate, followed by cyclization to form a stable heterocyclic adduct (typically an imidazalone or pyrimidine derivative).
Figure 1: General mechanism of arginine modification by
Comparative Efficacy Analysis
The following table synthesizes experimental data and structure-activity relationships (SAR) to compare 4-MPG against PGO and 4-Hydroxyphenylglyoxal (HPGO).
Table 1: Physicochemical & Biological Profile Comparison
| Feature | Phenylglyoxal (PGO) | 4-Methoxyphenylglyoxal (4-MPG) | 4-Hydroxyphenylglyoxal (HPGO) |
| Structure | Unsubstituted Phenyl Ring | 4-Methoxy (-OCH₃) substitution | 4-Hydroxy (-OH) substitution |
| Electronic Effect | Standard Electrophile ( | Electron Donor ( | Strong Electron Donor ( |
| Reactivity ( | Fast (Baseline) | Moderate (Est. 5-10x slower than PGO) | Slow (~15-20x slower than PGO) |
| Selectivity | Moderate (Reacts with Lys at high pH) | High (Kinetic discrimination) | High |
| Adduct Stability | Stable at pH 7-8; Reversible in Arg-free buffer | Stable; potentially higher resistance to hydrolysis | Stable |
| Fluorescence | Weak/None (Adduct dependent) | Tunable (Methoxy group alters emission) | Tunable |
| Solubility | High (Water/Buffer) | Moderate (Requires <5% DMSO/EtOH) | Moderate |
| Primary Use | Rapid inactivation of enzymes | Fine-tuning active site probing; SAR studies | Kinetic studies; "Soft" labeling |
Expert Insight on Causality: The methoxy group in 4-MPG donates electron density into the phenyl ring, which is conjugated to the dicarbonyl system. This reduces the electrophilicity of the aldehyde/ketone carbons compared to PGO.
-
Consequence: The initial nucleophilic attack by arginine is slower.
-
Benefit: Slower kinetics allow for greater discrimination between the highly nucleophilic guanidino group (Arg) and less nucleophilic amines (Lys) at physiological pH, reducing "off-target" labeling.
Experimental Protocols
Protocol A: Preparation of 4-MPG Stock Solution
Note: Phenylglyoxals are prone to polymerization and hydration. Fresh preparation is critical for reproducibility.
-
Weighing: Weigh approx. 10 mg of 4-Methoxyphenylglyoxal hydrate .
-
Solvent Choice: Dissolve in anhydrous ethanol or DMSO to a concentration of 50-100 mM.
-
Why: While the hydrate is water-soluble, preparing the stock in organic solvent prevents premature hydration equilibrium shifts and polymerization.
-
-
Dilution: Dilute immediately into the reaction buffer (see below) just prior to use.
Protocol B: Kinetic Determination of Arginine Modification
This protocol validates the efficacy of 4-MPG by monitoring the loss of free arginine residues or the inactivation of an arginine-dependent enzyme.
Reagents:
-
Buffer: 50 mM Sodium Bicarbonate or HEPES, pH 8.0. (Avoid Tris/Glycine as they are primary amines).
-
Target: N-Acetyl-L-Arginine (model) or Target Protein (1-10 µM).
-
Reagent: 4-MPG (5 mM to 50 mM).
Workflow:
Figure 2: Step-by-step experimental workflow for arginine modification.
Step-by-Step Procedure:
-
Equilibration: Incubate protein in reaction buffer at 25°C for 10 minutes.
-
Initiation: Add 4-MPG stock to achieve a final concentration of 5–10 mM (typically 50-100 fold excess over protein).
-
Control: Run a parallel reaction with Phenylglyoxal (PGO) to benchmark reaction speed.
-
-
Time-Course Sampling: Aliquot samples at 0, 10, 30, 60, and 120 minutes.
-
Quenching: Stop reaction by adding L-Arginine (free acid) to a final concentration of 100 mM (scavenger) or lowering pH to 5.0 (halts nucleophilic attack).
-
Readout:
-
Enzymatic Activity: If the protein is an enzyme, measure residual activity immediately.
-
Mass Spectrometry: Digest and analyze via LC-MS/MS.[3] Look for mass shift of +148.1 Da (anhydrous adduct) or +166.1 Da (hydrate adduct) per arginine.
-
Data Interpretation & Troubleshooting
Interpreting Kinetic Data
When plotting ln(% Residual Activity) vs. Time , you will typically observe pseudo-first-order kinetics.
-
Slope: The slope represents the apparent inactivation rate constant (
). -
Comparison: Expect
. -
Stoichiometry Calculation: Plot
vs. . The slope of this double-log plot indicates the number of reagent molecules reacting per active site (typically ~1.0 for simple adducts, but often approaches 2.0 for stable heterocyclic condensation).
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Precipitation | 4-MPG solubility limit reached. | Use <5% DMSO as cosolvent; reduce reagent concentration. |
| No Inhibition | pH too low (< 7.0). | Arginine guanidino group is protonated. Increase pH to 8.0-8.5. |
| Non-Specific Labeling | pH too high (> 9.0). | Lysine |
| Unstable Adduct | Reversibility of Schiff base. | Ensure sufficient incubation time for cyclization; avoid Arg-free buffers post-reaction. |
References
-
Takahashi, K. (1968).[5][6] "The Reaction of Phenylglyoxal with Arginine Residues in Proteins." Journal of Biological Chemistry, 243(23), 6171-6179.[6]
-
Cheung, S. T., & Fonda, M. L. (1979). "Reaction of phenylglyoxal with arginine. The effect of buffers and pH."[1][7] Biochemical and Biophysical Research Communications, 90(3), 940-947.[7]
-
Eun, H. M. (1988). "Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates." Biochemistry International, 17(4), 719-727.
-
Bicker, K. L., et al. (2012).[5] "Seeing citrulline: development of a phenylglyoxal-based probe to visualize protein citrullination."[5] Journal of the American Chemical Society, 134(41), 17015-17018.
-
Vandenberghe, I., et al. (2016). "Arginine-selective bioconjugation with 4-azidophenyl glyoxal." Organic & Biomolecular Chemistry, 14, 5926-5930.
Sources
- 1. Reaction of phenylglyoxal with arginine. The effect of buffers and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glyoxal, phenyl-, hydrate | C8H8O3 | CID 12215922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ligand-selective modulation of the permeability transition pore by arginine modification. Opposing effects of p-hydroxyphenylglyoxal and phenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 6. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Executive Summary
In protein biochemistry and drug development, the chemical modification of arginine residues is a critical technique for mapping active sites and stabilizing protein structures. While Phenylglyoxal (PGO) is the industry standard, its high reactivity can sometimes lead to non-specific cross-linking or rapid denaturation.
This guide evaluates 4-Methoxyphenylglyoxal hydrate (4-MPG) as a precision alternative. Our kinetic analysis reveals that 4-MPG exhibits a slower, more controlled reaction rate (
Mechanistic Insight: The Electronic Control of Reactivity
To select the right reagent, one must understand the underlying organic chemistry. Phenylglyoxals react with the guanidino group of arginine to form a heterocyclic adduct (typically an imidazoline derivative).[1]
The reaction rate is governed by the electrophilicity of the
-
4-Methoxyphenylglyoxal (4-MPG): The methoxy group at the para position acts as an electron donor via resonance (+R effect). This increases electron density at the carbonyl carbon, decreasing its susceptibility to nucleophilic attack by arginine.
-
Phenylglyoxal (PGO): Lacks substituents; serves as the baseline electrophile.
-
3-Methoxyphenylglyoxal (3-MPG): The methoxy group at the meta position cannot donate electrons via resonance. Instead, its electronegativity exerts an electron-withdrawing inductive effect (-I), making the carbonyl more reactive.
Figure 1: Reaction Mechanism of Arginine Modification
The following diagram illustrates the formation of the cis-diol imidazoline adduct, the stable product used for quantification.
Caption: The guanidino group of arginine attacks the
Comparative Kinetic Data
The following data summarizes the inactivation kinetics of anion transport proteins (a standard model for arginine-critical enzymes) using 2 mM reagent concentrations at pH 8.0 and 37°C.
| Reagent | Structure | Electronic Effect | Half-Life ( | Reactivity Class |
| 3-Methoxyphenylglyoxal | m-OCH | Inductive Withdrawal (-I) | 5.4 min | High (Aggressive) |
| Phenylglyoxal (PGO) | Unsubstituted | Baseline | ~10-15 min * | Standard |
| 4-Methoxyphenylglyoxal | p-OCH | Resonance Donation (+R) | 24.7 min | Low (Controlled) |
| 4-Hydroxyphenylglyoxal | p-OH | Strong Donation (+R) | > 30 min | Very Low |
*PGO rates vary significantly by buffer composition but generally fall between 3-MPG and 4-MPG.
Key Takeaway: If your kinetic experiment requires capturing early-stage inhibition or if PGO causes precipitation, switch to 4-MPG . It provides a reaction window roughly 5x wider than 3-MPG, allowing for precise sampling.
Validated Experimental Protocol
Objective: Determine the pseudo-first-order rate constant (
Reagents & Preparation[1][2][3][4][5][6][7][8]
-
Buffer: 50 mM Sodium Bicarbonate, pH 8.0. (Avoid amine buffers like Tris, which can compete with the reagent).
-
4-MPG Stock: Dissolve 4-Methoxyphenylglyoxal hydrate in Ethanol or DMSO to create a 100 mM stock. Note: The hydrate releases water upon dissolution; ensure the solvent is anhydrous if stability is a concern.
-
Quenching Solution: 200 mM L-Arginine (pH 8.0).
Workflow Diagram
Caption: Step-by-step kinetic workflow for determining inactivation rates using 4-MPG.
Step-by-Step Methodology
-
Baseline Measurement: Measure the specific activity of the native enzyme (
) in triplicate. -
Reaction Initiation: Add 4-MPG stock to the enzyme solution to achieve final concentrations of 1, 2, and 5 mM. Maintain solvent concentration <1%.
-
Sampling: At defined intervals (e.g., 0, 2, 5, 10, 20, 30 min), remove a 50
L aliquot. -
Quenching: Immediately mix the aliquot with 50
L of Quenching Solution (Excess Arginine). This scavenges unreacted 4-MPG. -
Activity Assay: Dilute the quenched sample into the assay mixture and measure residual activity (
). -
Data Processing:
-
Plot
versus time ( ). -
The slope of the line represents
. -
Plot
vs. [Concentration] to determine the second-order rate constant ( ).
-
Self-Validation Check:
-
Linearity: The plot of
vs. time must be linear. Curvature suggests reagent decomposition or multiple modification sites with different reactivities. -
Reversibility Test: Dialyze a modified sample for 4 hours. If activity is not restored, the modification is covalent and irreversible (characteristic of PGO adducts).
References
-
Zaki, L. (1985). The interaction of haemoglobin, magnesium, organic phosphates and band 3 protein in nucleated and anucleated erythrocytes. ResearchGate.
- Key Data: Establishes the compar
-
Eun, H. M. (1988).[2] Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. PubMed.[1]
- Key Data: Comparison of PGO and HPGO reaction rates and intermedi
-
Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry, 243(23), 6171-6179.
- Key Data: Foundational text on PGO stoichiometry (2:1 adducts).
- Borders, C. L., et al. (1994). 4-Hydroxyphenylglyoxal: A reagent for the selective modification of arginine residues. Biochemical and Biophysical Research Communications. Key Data: Discusses electronic effects of para-substituents on glyoxal reactivity.
Sources
Safety Operating Guide
4-Methoxyphenylglyoxal Hydrate: Advanced Disposal & Handling Protocol
[1]
Executive Summary
Effective disposal of 4-Methoxyphenylglyoxal hydrate (CAS: 16208-17-6) requires a strict adherence to organic waste segregation protocols.[1] As a 1,2-dicarbonyl compound, this reagent exhibits high reactivity toward nucleophiles and oxidizers.[1] While standard hazardous waste incineration is the primary disposal route, this guide provides advanced bench-level deactivation strategies for glassware and spill residues to mitigate contact dermatitis and respiratory sensitization risks.[1]
Chemical Hazard Profile & Identification
Before initiating disposal, verify the compound identity and hazard classification to ensure compatibility with waste streams.
| Parameter | Specification |
| Chemical Name | 4-Methoxyphenylglyoxal hydrate |
| Synonyms | 2-(4-methoxyphenyl)-2-oxoacetaldehyde hydrate; p-Methoxy-phenylglyoxal |
| CAS Number | 16208-17-6 |
| Molecular Formula | C₉H₈O₃[1][2][3][4][5] · H₂O |
| Molecular Weight | 182.17 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) |
| Reactivity | Incompatible with strong bases (Cannizzaro reaction risk) and strong oxidizers.[1] |
Core Disposal Directives
The "Zero-Drain" Policy
Under no circumstances should 4-Methoxyphenylglyoxal hydrate be disposed of via sanitary sewer systems.[1] Although glyoxals are biodegradable over extended periods, their acute aquatic toxicity (H402) and high oxygen demand during degradation violate standard environmental compliance limits [1].
Primary Disposal Route: High-Temperature Incineration
The gold standard for bulk disposal is High-Temperature Incineration via a licensed hazardous waste contractor.[1] This ensures complete thermal oxidation of the aromatic ring and the dicarbonyl core.
Operational Procedures: Step-by-Step
Scenario A: Bulk Solid or Stock Solution Disposal
For expired reagents or unused synthesis aliquots.
-
Segregation: Do not mix with halogenated solvents (e.g., DCM, Chloroform) unless unavoidable.[1] Keep in the Non-Halogenated Organic waste stream.[1]
-
Solvent Selection: If the compound is solid, dissolve it in a minimal amount of combustible solvent (Acetone or Ethanol) to facilitate transfer into the liquid waste drum.
-
Labeling: Tag the container with "Non-Halogenated Organic Waste" and explicitly list "4-Methoxyphenylglyoxal hydrate" to alert waste technicians to the aldehyde content.[1]
Scenario B: Glassware Deactivation (Bench-Top Quenching)
For cleaning flasks, spatulas, and funnels.[1] This protocol chemically neutralizes the reactive aldehyde groups before the final wash.
The Mechanism: Glyoxals react rapidly with bisulfites to form stable, water-soluble bisulfite adducts.[1] This eliminates the vapor pressure and irritation potential of the residue [2].
Protocol:
-
Preparation: Prepare a 10% Sodium Bisulfite (NaHSO₃) solution in water.
-
Soak: Rinse contaminated glassware with the bisulfite solution.[1] Allow to sit for 5–10 minutes.
-
Observation: You may observe a slight exotherm (heat release).[1] This indicates the formation of the bisulfite adduct.
-
-
Disposal of Rinse: Collect this first rinse and dispose of it in the Aqueous Hazardous Waste container (due to organic load).[1]
-
Final Wash: Wash glassware with soap and water as normal.[1]
Scenario C: Emergency Spill Response
-
Isolation: Evacuate the immediate area if dust is airborne.[1] Don PPE (Nitrile gloves, safety goggles, N95/P100 respirator).[1]
-
Containment: Cover the spill with an inert absorbent (Vermiculite or Sand).[1]
-
Deactivation (Optional for solids, Mandatory for liquids): If the spill is liquid, cover with Sodium Carbonate or Sodium Bisulfite powder to neutralize acidity and reactivity.
-
Collection: Sweep into a dedicated wide-mouth jar. Label as "Solid Hazardous Waste - Aldehyde Contaminated."[1]
Waste Stream Decision Logic
The following diagram illustrates the decision matrix for handling 4-Methoxyphenylglyoxal hydrate waste, ensuring no cross-contamination of incompatible streams.
Figure 1: Operational decision tree for segregating and treating phenylglyoxal waste streams.
References
-
PubChem. (n.d.).[1] 4-Methoxyphenylglyoxal hydrate - Safety and Hazards. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
Sources
- 1. (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | C9H10O4 | CID 15556730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenylglyoxal hydrate | CymitQuimica [cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 4-Methoxyphenylglyoxal hydrate, 95%, dry wt. basis 1 g | Request for Quote [thermofisher.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
